Ceftizoxime
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor. |
|---|---|
CAS番号 |
68401-81-0 |
分子式 |
C13H13N5O5S2 |
分子量 |
383.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
InChIキー |
NNULBSISHYWZJU-LDYMZIIASA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
異性体SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
外観 |
Off-White to Pale Yellow Solid |
melting_point |
>230ºC |
他のCAS番号 |
68401-81-0 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
68401-82-1 (mono hydrochloride salt) |
溶解性 |
2.29e-01 g/L |
同義語 |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
製品の起源 |
United States |
Foundational & Exploratory
Ceftizoxime: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftizoxime is a third-generation cephalosporin antibiotic with a well-established record of potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial effects, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of bacterial cell wall synthesis. This document furnishes detailed experimental protocols for key assays, presents quantitative data on its efficacy, and visualizes the core pathways and experimental workflows, serving as a comprehensive resource for researchers in microbiology and drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary bactericidal action of this compound is achieved through the disruption of bacterial cell wall synthesis.[3][4][5] Like other β-lactam antibiotics, this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.
The binding of this compound to the active site of PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4] This disruption of cell wall assembly leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] this compound has demonstrated a high affinity for various PBPs, with a particularly strong affinity for PBP2 in Staphylococcus aureus.[3]
Signaling Pathway: From PBP Inhibition to Cell Lysis
The following diagram illustrates the molecular cascade initiated by this compound, leading to bacterial cell death.
Quantitative Data: In Vitro Efficacy
The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species and its binding affinity (IC50) for specific PBPs.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound against a range of clinically relevant bacteria.
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | ≤0.06 | 0.25 |
| Enterobacter cloacae | 0.12 | >128 |
| Serratia marcescens | 0.25 | 64 |
| Proteus mirabilis | ≤0.06 | 0.12 |
| Haemophilus influenzae | ≤0.015 | ≤0.015 |
| Neisseria gonorrhoeae | ≤0.008 | 0.03 |
| Pseudomonas aeruginosa | 8 | 32 |
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 8 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Anaerobic Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 4 | >128 |
| Clostridium spp. | - | 1 |
| Peptostreptococcus spp. | - | 1 |
Note: MIC values can vary depending on the testing methodology and the specific isolates tested.
Penicillin-Binding Protein (PBP) Affinity
The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the binding of a labeled penicillin to a PBP.
| Organism | PBP | IC50 (µg/mL) |
| Staphylococcus aureus | PBP1 | 2.74 |
| PBP2 | 0.0626 | |
| PBP3 | 3.61 | |
| PBP4 | 50.8 | |
| Enterobacter cloacae 58-5 | PBP1a | <1 |
| PBP1b | <1 | |
| Escherichia coli NIHJ JC-2 | PBP1a | <3.2 |
| PBP1b | <3.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or CAMHB)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Competitive PBP Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs using a radiolabeled penicillin.
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound solutions of varying concentrations
-
Radiolabeled penicillin G (e.g., [14C]penicillin G)
-
SDS-PAGE apparatus and reagents
-
Fluorography reagents
-
Phosphorimager or X-ray film
Procedure:
-
Membrane Preparation:
-
Grow the bacterial strain of interest to the late logarithmic phase.
-
Harvest the cells by centrifugation and wash them.
-
Lyse the cells (e.g., by sonication or French press) and prepare a membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for 10-15 minutes at 30°C.
-
Add a fixed, non-saturating concentration of radiolabeled penicillin G to each tube and incubate for another 10-15 minutes at 30°C.
-
Terminate the reaction by adding a saturating concentration of non-radiolabeled penicillin G.
-
-
SDS-PAGE and Fluorography:
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled PBPs.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the different PBPs.
-
The IC50 value for each PBP is the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin G.
-
Bacterial Cell Lysis Assay (Spectrophotometric Method)
This assay measures the decrease in optical density of a bacterial suspension over time as a result of cell lysis induced by a β-lactam antibiotic.
Materials:
-
Spectrophotometer
-
Log-phase bacterial culture
-
This compound solution (at a concentration known to be bactericidal, e.g., 4-8x MIC)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Control solution (growth medium without antibiotic)
Procedure:
-
Culture Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Assay Setup:
-
In a cuvette, dilute the log-phase culture with fresh, pre-warmed growth medium to a starting OD600 of approximately 0.3.
-
Add this compound to the experimental cuvette to achieve the desired final concentration.
-
Add an equal volume of the control solution to a control cuvette.
-
-
Measurement:
-
Immediately measure the OD600 of both the experimental and control samples (t=0).
-
Incubate the cuvettes at 37°C and take OD600 readings at regular intervals (e.g., every 30 minutes) for several hours.
-
-
Data Analysis:
-
Plot the OD600 values versus time for both the this compound-treated and control cultures.
-
A significant and sustained decrease in the OD600 of the this compound-treated sample compared to the control indicates bacterial cell lysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the PBP binding affinity of a test compound like this compound.
Resistance Mechanisms
Bacterial resistance to this compound, while less common due to its stability against many β-lactamases, can occur through several mechanisms:
-
Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy.[3]
-
Production of β-Lactamases: While this compound is resistant to many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and other novel enzymes can lead to its hydrolysis and inactivation.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of this compound into the periplasmic space, preventing it from reaching its PBP targets.
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can reduce its intracellular concentration to sub-inhibitory levels.
Conclusion
This compound remains a valuable antibacterial agent due to its potent and rapid bactericidal activity, which is a direct result of its high affinity for and inhibition of bacterial penicillin-binding proteins. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methods used for its characterization is crucial for its effective clinical use and for the development of novel antibacterial strategies to combat emerging resistance. This guide provides a foundational resource for professionals engaged in these endeavors.
References
- 1. This compound sodium [glowm.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
Ceftizoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftizoxime, a third-generation cephalosporin, demonstrates a significant range of activity against various Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on clinically relevant species. It summarizes quantitative susceptibility data, details the experimental protocols for determining antimicrobial activity, and visualizes key pathways and workflows. The information presented is intended to support research, drug development, and a deeper understanding of this compound's role in combating Gram-positive pathogens.
Introduction
This compound is a parenteral third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its stability against many beta-lactamases contributes to its effectiveness. While third-generation cephalosporins are often noted for their enhanced activity against Gram-negative bacteria, this compound retains clinically relevant efficacy against a number of Gram-positive organisms. This document provides a detailed overview of this activity.
Antibacterial Spectrum: Quantitative Analysis
The in vitro activity of this compound against a variety of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Staphylococcus Species
This compound is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS). However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA)[1].
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 322 | ≤16 | - | - | [1] |
| Staphylococcus aureus (MRSA) | 329 | ≥64 | - | - | [1] |
| Coagulase-negative staphylococci (oxacillin-susceptible) | - | - | >2 | - | [2] |
Streptococcus Species
This compound generally exhibits good activity against various streptococcal species, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and Streptococcus agalactiae (Group B Streptococcus).
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | - | - | [3] |
| Streptococcus pneumoniae (penicillin-intermediate) | - | 0.5 - 1.0 | - | - | [3] |
| Streptococcus pneumoniae (penicillin-resistant) | 66 | ≥64 (for 5 isolates) | - | - | [3] |
| Streptococcus pyogenes | - | - | - | - | |
| Streptococcus agalactiae | 108 | - | - | - | [4] |
| Viridans group streptococci | - | - | - | - |
Note: Specific MIC50 and MIC90 values for some species were not available in the cited literature. Further research may be required for more granular data.
Enterococcus Species
This compound is generally considered to have poor activity against Enterococcus species.
Mechanism of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. This process is initiated by the binding of the drug to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly employed techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
4.1.1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder of known potency
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
4.1.2. Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Setup: Dispense 50 µL of each this compound dilution into the appropriate wells. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
4.2.1. Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder of known potency
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculum replicating apparatus (optional)
-
Petri dishes
-
Incubator (35°C ± 2°C)
4.2.2. Procedure:
-
Preparation of Antimicrobial Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock this compound solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, allowing for the testing of multiple isolates per plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or a faint haze.
Experimental and Logical Workflows
Workflow for Determining Antibacterial Spectrum
The process of determining the antibacterial spectrum of a compound like this compound follows a systematic workflow from initial bacterial isolation to the final determination of susceptibility.
Caption: A generalized workflow for determining the antibacterial spectrum of a compound.
Conclusion
This compound demonstrates reliable in vitro activity against a range of clinically important Gram-positive bacteria, particularly methicillin-susceptible staphylococci and various streptococcal species. Its utility is limited against enterococci and MRSA. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antibacterial spectrum, providing essential data for both clinical and research applications. Continued surveillance of susceptibility patterns is imperative to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important therapeutic agent.
References
- 1. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological evaluation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal Activities of this compound and Cefotaxime against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro bactericidal activity of cefonicid, this compound, and penicillin against group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
Ceftizoxime's Antibacterial Spectrum Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of ceftizoxime, a third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document details its mechanism of action, summarizes in vitro susceptibility data, outlines standardized experimental protocols for susceptibility testing, and discusses key mechanisms of resistance.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum, beta-lactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its stability against many beta-lactamases makes it an effective agent in the treatment of various infections. Understanding its specific spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these essential enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound against a wide array of Gram-negative bacteria has been extensively documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, specifically MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.025 | 8 |
| Klebsiella pneumoniae | 0.025 | 8 |
| Enterobacter aerogenes | Varies | Varies |
| Enterobacter cloacae | Varies | Varies |
| Proteus mirabilis | Varies | Varies |
| Indole-positive Proteus | Varies | Varies |
| Serratia marcescens | 0.5 - 12.5 | 8 |
| Salmonella enteritidis | Varies | 0.5 |
| Pseudomonas aeruginosa | 16 | >64 |
| Haemophilus influenzae | ≤0.5 | ≤0.5 |
| Neisseria gonorrhoeae | 0.008 | 0.03 |
Note: "Varies" indicates that while this compound is active, specific MIC₅₀ and MIC₉₀ values can differ significantly between studies and geographical locations. Data is compiled from multiple sources[1][2][3][4][5].
Experimental Protocols for Susceptibility Testing
The determination of in vitro susceptibility of Gram-negative bacteria to this compound is performed using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100[6][7][8][9][10][11][12].
Broth Microdilution Method (CLSI M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration from the analytical standard powder, following CLSI guidelines for solvent and storage.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range. This is typically done by transferring 50 µL of the antibiotic solution from one well to the next, after mixing.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) should be included for comparison.
Interpretive Criteria (CLSI M100)
The MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in the CLSI M100 document. These breakpoints are established based on microbiological, pharmacokinetic, and clinical data.
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacteriaceae | ≤8 | 16 | ≥32 |
| Pseudomonas aeruginosa | - | - | - |
| Haemophilus influenzae | ≤2 | - | - |
| Neisseria gonorrhoeae | ≤0.5 | - | - |
Note: Breakpoints are subject to change and the latest CLSI M100 document should always be consulted. A dash (-) indicates that interpretive criteria have not been established by CLSI for this organism.
Mechanisms of Resistance
Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms:
-
Beta-Lactamase Production: This is the most common mechanism of resistance. Beta-lactamase enzymes hydrolyze the beta-lactam ring of this compound, rendering it inactive. While this compound is stable to many common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can confer resistance.
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, preventing the drug from effectively inhibiting cell wall synthesis.
-
Reduced Permeability: Changes in the outer membrane porin channels can limit the entry of this compound into the bacterial cell, thereby reducing its access to the target PBPs.
-
Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the cell, preventing it from reaching therapeutic concentrations at the site of action.
Conclusion
This compound remains a valuable antibiotic with a potent in vitro activity against a broad range of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy is, however, limited against Pseudomonas aeruginosa. The emergence of resistance, primarily through the production of beta-lactamases, underscores the importance of ongoing surveillance and prudent use of this important antimicrobial agent. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing to inform clinical decisions and guide antimicrobial stewardship efforts.
References
- 1. Comparative activity of this compound against aminoglycoside-resistant aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. fda.gov [fda.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. darvashco.com [darvashco.com]
- 12. clsi.org [clsi.org]
The Structure-Activity Relationship of Ceftizoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-negative bacteria and its notable stability against β-lactamase enzymes.[1][2][3] Its unique structural features, particularly the aminothiazolyloximino side chain at the C-7 position and the absence of a substituent at the C-3 position, are pivotal to its pharmacological profile.[2][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a detailed analysis of how its chemical architecture dictates its antibacterial efficacy, resistance to enzymatic degradation, and pharmacokinetic properties.
Core Structure and Key Moieties
The fundamental structure of this compound is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which it shares with other cephalosporins. However, the specific substituents at the C-7 and C-3 positions define its characteristic properties.
The C-7 Acyl Side Chain: A Bastion Against β-Lactamases
The 7-acyl side chain of this compound, a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group, is a critical determinant of its antibacterial potency and resistance to β-lactamases.[2][3][5]
-
Aminothiazole Ring: This five-membered heterocyclic ring enhances the affinity of this compound for penicillin-binding proteins (PBPs), the target enzymes responsible for bacterial cell wall synthesis.[1][6] This increased affinity contributes to its potent bactericidal activity.
-
Syn-Methoxyimino Group: The syn-configuration of the methoxyimino group sterically hinders the approach of β-lactamase enzymes, thereby protecting the labile β-lactam ring from hydrolysis.[2] This structural feature is a hallmark of third-generation cephalosporins and is largely responsible for their stability against a wide array of β-lactamases produced by Gram-negative bacteria.[2] The anti-isomer of this compound, by contrast, shows significantly reduced antibacterial activity, underscoring the stereochemical importance of this moiety.[1][6]
The C-3 Position: A Tale of Simplicity and Stability
Unlike many other third-generation cephalosporins, such as cefotaxime which possesses an acetoxymethyl group at the C-3 position, this compound is distinguished by the lack of a substituent at this position.[4][7] This seemingly minor modification has profound implications for its metabolic stability. The absence of an ester-containing side chain at C-3 prevents deactivation by hydrolytic enzymes in the body.[4] this compound is not metabolized and is excreted virtually unchanged by the kidneys.[8][9]
Structure-Activity Relationship Summary
The interplay between the structural components of this compound and its biological functions is summarized below:
| Structural Feature | Contribution to Activity |
| β-Lactam Ring | Essential for antibacterial activity; mimics the D-Ala-D-Ala substrate of PBPs, leading to irreversible acylation and inhibition of cell wall synthesis. |
| Dihydrothiazine Ring | Fused to the β-lactam ring, providing structural integrity and influencing pharmacokinetic properties. |
| C-7 Aminothiazole Ring | Enhances binding affinity to PBPs, increasing antibacterial potency.[1][6] |
| C-7 syn-Methoxyimino Group | Confers stability against a broad spectrum of β-lactamases through steric hindrance.[2] |
| Absence of C-3 Side Chain | Prevents metabolic degradation by esterases, leading to a longer half-life and excretion of the active drug.[4][8] |
Quantitative Data: Antibacterial Spectrum
The following tables present the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically significant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Gram-Negative Bacteria
| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Escherichia coli | ≤0.025 (80% inhibited) | - |
| Klebsiella pneumoniae | ≤0.025 (80% inhibited) | - |
| Enterobacter cloacae | More active than cefotaxime | - |
| Serratia marcescens | More active than cefotaxime | - |
| Providencia spp. | More active than cefotaxime | - |
| Haemophilus influenzae | Outstanding activity | Outstanding activity |
| Neisseria gonorrhoeae | Outstanding activity | Outstanding activity |
Data compiled from multiple sources.[7][10][11]
Gram-Positive and Anaerobic Bacteria
| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | Comparable to cefotaxime | Comparable to cefotaxime |
| Streptococcus pneumoniae (penicillin-resistant) | Can be up to 32-fold less active than cefotaxime | 4 |
| Bacteroides fragilis | More active than cefotaxime | - |
Data compiled from multiple sources.[10][12][13]
Pharmacokinetic Properties
This compound is administered parenterally due to poor oral absorption. Its pharmacokinetic profile is characterized by a relatively small volume of distribution and primary elimination via the kidneys.
| Parameter | Value |
| Half-life | 1.65 hours (normal renal function) |
| 34.7 hours (creatinine clearance <10 mL/min) | |
| Volume of Distribution (steady state) | 0.377 L/kg |
| Protein Binding | 31% |
| Metabolism | Not metabolized |
| Excretion | Primarily renal (72.4% of unchanged drug in urine) |
Data compiled from multiple sources.[8][14][15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.[16][17]
Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL).[17] The solution is sterilized by filtration through a 0.22 µm filter.
-
Preparation of Microtiter Plates: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into all wells of a 96-well microtiter plate.[16]
-
Serial Dilution: 100 µL of the this compound stock solution is added to the first column of wells. A multichannel pipette is then used to perform two-fold serial dilutions across the plate, transferring 100 µL from one column to the next.[18]
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[16] This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: 100 µL of the final bacterial inoculum is added to each well containing the antibiotic dilutions and the growth control wells. Sterility control wells receive only broth.[16]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 18-24 hours.[16]
-
Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity).[17]
β-Lactamase Stability Assay
The stability of this compound to β-lactamase hydrolysis can be assessed using various methods, including the use of a chromogenic substrate.
Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The presence of a β-lactamase-stable antibiotic like this compound will not result in a color change, indicating its resistance to the enzyme.[19]
Methodology:
-
Enzyme Preparation: A crude extract of β-lactamase is obtained from a known β-lactamase-producing bacterial strain.
-
Assay Setup: A solution of the β-lactamase extract is incubated with a solution of this compound.
-
Substrate Addition: A solution of nitrocefin is added to the mixture.
-
Observation: The mixture is observed for a color change. The rate of color change is inversely proportional to the stability of the test antibiotic. A spectrophotometer can be used to quantify the rate of hydrolysis by measuring the change in absorbance at a specific wavelength.[20]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key structural features of this compound and their impact on its activity.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The structure-activity relationship of this compound is a compelling example of rational drug design in the field of antibiotics. The strategic incorporation of the aminothiazolyloximino side chain at the C-7 position confers both potent antibacterial activity and robust stability against β-lactamases. Furthermore, the deliberate omission of a metabolically labile group at the C-3 position results in a favorable pharmacokinetic profile. This intricate balance of structural features has established this compound as a valuable therapeutic agent for the treatment of a wide range of bacterial infections. A thorough understanding of its SAR continues to be instrumental for the development of new and improved β-lactam antibiotics to combat the ongoing challenge of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences between this compound and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bactericidal Activities of this compound and Cefotaxime against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftizoxime: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core characteristics of the third-generation cephalosporin, Ceftizoxime.
Introduction
This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many beta-lactamase enzymes has made it a valuable agent in the treatment of various infections.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Mechanism of Action
The bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[5][6][7] This process is mediated by the drug's binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[4][8] PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[4][6]
This compound has demonstrated a high affinity for several key PBPs. In Escherichia coli and Enterobacter cloacae, it shows strong binding to PBPs 1a and 1bs, with concentrations below 3.2 µg/mL and 1 µg/mL, respectively, required to reduce [14C]penicillin G binding by 50%.[3] In Staphylococcus aureus, this compound exhibits a particularly high selective affinity for PBP2.[9]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. It is particularly active against many Enterobacteriaceae and is stable against hydrolysis by many common plasmid and chromosomally mediated beta-lactamases.[1][10]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound against a range of bacterial isolates, with data presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested strains.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Negative Bacteria | ||
| Escherichia coli | ≤1 | ≤1 |
| Klebsiella pneumoniae | ≤1 | ≤1 |
| Proteus mirabilis | ≤1 | ≤1 |
| Serratia marcescens | ≤1 | 12.5[11] |
| Enterobacter cloacae | ≤1 | >128 |
| Haemophilus influenzae | ≤1 | ≤1 |
| Neisseria gonorrhoeae | 0.008[12] | 0.03[12] |
| Pseudomonas aeruginosa | 16-64[1] | >64 |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (methicillin-susceptible) | 3-8[1] | >8 |
| Streptococcus pneumoniae | ≤1 | ≤1 |
| Streptococcus pyogenes (Group A) | ≤1 | ≤1 |
| Streptococcus agalactiae (Group B) | ≤1 | ≤1 |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | 16-64[1] | >128 |
Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.
Pharmacokinetics and Pharmacodynamics
This compound is administered parenterally, either intravenously or intramuscularly, as it is not well absorbed orally.[13]
Data Presentation: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
| Parameter | Value | Reference |
| Administration | Intravenous / Intramuscular | [13] |
| Bioavailability | ~100% (IV) | [1] |
| Peak Serum Concentration (Cmax) - 1g IV | ~60.5 µg/mL (at 30 min) | [14] |
| Volume of Distribution (Vd) | 0.36 L/kg | [4] |
| Protein Binding | 29.4% - 31% | [4][15][16] |
| Metabolism | Not metabolized | [1][4] |
| Elimination Half-life (t½) | 1.44 - 1.9 hours | [1][6] |
| Excretion | Primarily renal (glomerular filtration) | [1][4] |
| Total Body Clearance (CL) | 135.6 - 154.9 mL/min |
The pharmacokinetic profile of this compound is significantly altered in patients with renal impairment, with the elimination half-life increasing substantially. Dosage adjustments are therefore necessary in this patient population.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antimicrobial susceptibility of bacterial isolates to this compound is typically determined using standardized dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[1][16]
5.1.1. Broth Microdilution Method (CLSI M07)
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
5.1.2. Agar Dilution Method (CLSI M07)
-
Plate Preparation: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar to create a series of agar plates with varying concentrations of the antibiotic.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.
-
Inoculation: A standardized volume of the diluted inoculum (approximately 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.
Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in serum samples can be accurately determined using a reversed-phase HPLC method.
-
Sample Preparation: To 0.5 mL of serum, an internal standard (e.g., cefotaxime) is added. Proteins are then precipitated by adding an equal volume of acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 or a µBondapak Alkyl Phenyl column is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer or acetic acid solution is typically employed.[1][5] The exact ratio is optimized to achieve good separation.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
-
Detection: The eluent is monitored using a UV detector at a wavelength of 254 nm or 310 nm.[1][5]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared with known concentrations of the drug.
Mechanisms of Resistance
Bacterial resistance to this compound, like other β-lactam antibiotics, can emerge through several mechanisms.
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases can confer resistance.[2][13]
-
Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. This is a significant mechanism of resistance in some bacteria.
-
Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of this compound into the cell, leading to decreased intracellular concentrations.
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family. This prevents the antibiotic from reaching its PBP targets in sufficient concentrations.
Conclusion
This compound remains a significant third-generation cephalosporin with a well-characterized profile. Its broad spectrum of activity, favorable pharmacokinetic properties, and stability against many β-lactamases have established its role in the treatment of a variety of bacterial infections. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a foundation for further research and development in the field of antimicrobial chemotherapy.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of this compound administered by continuous infusion in clinically ill adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination kinetics of this compound in humans with and without renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in subjects with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of this compound in patients with dosages adjusted for renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftizoxime In Vitro Activity Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its stability in the presence of beta-lactamases makes it a valuable agent in the treatment of various infections.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant bacterial isolates. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual workflows to support further research and understanding.
In Vitro Activity of this compound
The in vitro potency of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against a variety of clinical isolates.
Data Presentation
Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 200 | - | - | - |
| Klebsiella pneumoniae | 200 | - | - | - |
| Enterobacter spp. | 200 | - | - | - |
| Serratia spp. | - | - | 0.2 | - |
| Proteus spp. | - | - | 0.8-3.2 | - |
| Pseudomonas aeruginosa | 100 | >32 | >32 | 16 to 64 |
Data sourced from multiple studies.[2][4][5][6]
Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 322 | - | - | ≤16 |
| Staphylococcus aureus (Methicillin-Resistant) | 329 | - | - | ≥64 |
| Streptococcus pneumoniae | - | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
Data primarily from a multi-center study on S. aureus.[7] Further research is needed for comprehensive data on Streptococcal species.
Table 3: In Vitro Activity of this compound Against Anaerobic Clinical Isolates
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 344 | 16 | 64 | 16-64 |
| Bacteroides spp. | - | - | - | - |
| Peptococcus spp. | - | - | - | - |
| Peptostreptococcus spp. | - | - | - | - |
MIC values for B. fragilis can be method-dependent.[2][8][9][10][11] Data for other anaerobes requires further consolidation.
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to this compound is performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines to ensure reproducibility and comparability of results.[12][13][14][15] The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution Method
This method is considered the reference standard for susceptibility testing of anaerobic bacteria.[16][17]
-
Media Preparation:
-
Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) containing serial two-fold dilutions of this compound.
-
A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism in a suitable broth to match a 0.5 McFarland standard.
-
Further dilute to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
For anaerobic bacteria, incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that prevents the growth of the organism, defined as no growth, a faint haze, or a single colony.
-
Mandatory Visualization
Experimental Workflows
The following diagrams illustrate the key experimental workflows for determining the in vitro activity of this compound.
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound against Bacteroides fragilis: comparison with benzylpenicillin, cephalothin, and cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound against Bacteroides fragilis: comparison with benzylpenicillin, cephalothin, and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibiotic- and method-dependent variation in susceptibility testing results of Bacteroides fragilis group isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chainnetwork.org [chainnetwork.org]
- 13. clsi.org [clsi.org]
- 14. journals.plos.org [journals.plos.org]
- 15. idus.us.es [idus.us.es]
- 16. academic.oup.com [academic.oup.com]
- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Ceftizoxime pharmacokinetic and pharmacodynamic properties
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Ceftizoxime
Introduction
This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is resistant to hydrolysis by many common plasmid and chromosomal β-lactamases, which contributes to its efficacy against otherwise resistant strains.[1][3][4] Unlike some other cephalosporins such as cefotaxime, this compound is not metabolized in the body and is excreted unchanged.[2][5][6] This stability, combined with its favorable pharmacokinetic and pharmacodynamic profile, has made it an effective agent in the treatment of various serious infections.[1][7]
This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes and mechanisms.
Pharmacokinetic Properties
The pharmacokinetics of this compound are characterized by its parenteral administration, wide distribution, lack of metabolism, and primary elimination through the kidneys.[8][9] Its kinetic profile is linear, and key parameters are significantly influenced by renal function.[3][10]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in adult subjects with varying degrees of renal function.
Table 1: Key Pharmacokinetic Parameters of this compound in Adults
| Parameter | Normal Renal Function | Severe Renal Impairment (CrCl < 10 mL/min) | Reference(s) |
| Elimination Half-Life (t½) | 1.4 - 1.9 hours | 26.6 - 34.7 hours | [1][6][11][12][13] |
| Volume of Distribution (Vd) | 0.36 - 0.42 L/kg | 0.26 L/kg (Not significantly altered) | [3][10][11][14][15] |
| Plasma Protein Binding | 30% - 31% | Not significantly altered | [3][5][15] |
| Total Body Clearance | Correlates with Creatinine Clearance | Significantly reduced | [11][16] |
| Renal Excretion | 70% - 100% (excreted unchanged) | Progressively decreased | [11][17][18] |
Absorption
This compound is not significantly absorbed from the gastrointestinal tract and therefore requires parenteral administration, either intravenously (IV) or intramuscularly (IM), to achieve therapeutic concentrations.[8][9] Intravenous administration results in complete bioavailability.[17]
Distribution
Following administration, this compound is widely distributed into most body tissues and fluids.[9][17] It achieves therapeutic concentrations in the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids.[9][19] Notably, unlike many first- and second-generation cephalosporins, this compound penetrates the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges.[1][8][9] The apparent volume of distribution in individuals with normal renal function is approximately 0.36 L/kg.[3][10] This parameter is not substantially altered by renal disease.[15] Plasma protein binding is low, reported to be around 30-31%.[5][9][15]
Metabolism
This compound is not metabolized in the body.[1][3][5][6] This is a key feature that distinguishes it from related compounds like cefotaxime.[6]
Excretion
The primary route of elimination for this compound is renal excretion.[3][5][17] The drug is cleared from the body predominantly through glomerular filtration and tubular secretion.[1][9] In healthy individuals, 70% to 100% of an administered dose is recovered as unchanged drug in the urine.[20][17][18] Biliary excretion is minimal.[20][21] The elimination half-life in subjects with normal renal function is approximately 1.4 to 1.9 hours.[1][6] However, in patients with severe renal impairment or end-stage renal disease, the half-life is dramatically prolonged, extending up to 35 hours.[6][11][14] Consequently, dosage adjustments are necessary for patients with renal dysfunction.[6][15] this compound is effectively removed by hemodialysis, with a 4-hour procedure reducing serum concentrations by about 52%.[11][14][22]
Pharmacodynamic Properties
The pharmacodynamic profile of this compound is defined by its mechanism of action, spectrum of antibacterial activity, and the pharmacokinetic/pharmacodynamic indices that predict its efficacy.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[5][8] It covalently binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][9] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8]
Spectrum of Activity and Potency
This compound demonstrates a broad spectrum of in vitro activity against numerous pathogens.[7] It is particularly potent against Enterobacteriaceae, including strains that produce β-lactamases.[1][4]
Table 2: In Vitro Activity of this compound Against Common Pathogens
| Organism | MIC Range (µg/mL) | Key Characteristics | Reference(s) |
| Enterobacteriaceae | |||
| Escherichia coli | ≤ 0.025 - 1.5 | Highly active | [1][4][23] |
| Klebsiella pneumoniae | ≤ 0.025 - 1.5 | Highly active | [1][4][23] |
| Proteus mirabilis | Very low | More active than cefoxitin, cefotaxime | [4] |
| Serratia marcescens | ≤ 12.5 | Active against many multiresistant isolates | [4] |
| Gram-Positive Cocci | |||
| Staphylococcus aureus (MSSA) | 3.0 - 8.0 | Active | [1] |
| Staphylococcus aureus (MRSA) | ≥ 64 | Resistant | [1][24] |
| Streptococcus spp. | ≤ 1.0 | Generally susceptible (excluding enterococci) | [1] |
| Anaerobes | |||
| Bacteroides fragilis | 16 - 64 | Moderately active | [1][4] |
| Other | |||
| Pseudomonas aeruginosa | Variable | Limited activity | [1][6][7] |
Pharmacodynamic Indices
For β-lactam antibiotics, including this compound, the most critical pharmacodynamic index correlating with bacteriological efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[25][26] A target of fT > MIC for at least 50% of the dosing interval is often associated with clinical success against common pathogens.[27]
Some studies, particularly in the context of mixed infections or preventing resistance, have also highlighted the importance of the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26] One study in a murine abscess model found that an fAUC/MIC ratio of 1,000 was required to prevent the emergence of this compound-resistant Enterobacter cloacae.[26]
Experimental Protocols
The characterization of this compound's PK/PD properties relies on standardized and validated experimental methodologies.
Pharmacokinetic Analysis in Humans
The determination of pharmacokinetic parameters is typically conducted through clinical trials involving healthy volunteers or patient populations.
Methodology:
-
Subject Enrollment: Subjects are selected based on inclusion/exclusion criteria, often grouped by renal function (e.g., based on creatinine clearance).[11][15][22] Informed consent is obtained.
-
Drug Administration: A single, fixed dose of this compound (e.g., 1.0 gram) is administered as a short intravenous infusion (e.g., over 30 minutes).[11][16]
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-infusion, end of infusion, and at various intervals up to 48 hours post-infusion).[11][16] Urine is often collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine renal excretion.[12][18]
-
Sample Processing and Analysis: Blood samples are centrifuged to separate serum, which is then stored frozen (e.g., at -70°C) until analysis.[22] Drug concentrations in serum and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological agar well diffusion assay.[15][22]
-
Pharmacokinetic Modeling: The resulting serum concentration-time data are analyzed using pharmacokinetic modeling software (e.g., NONMEM).[28] This allows for the calculation of parameters such as elimination half-life, volume of distribution, and total body clearance using a one- or two-compartment model.[20][28]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.
Methodology:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a growth control well (no drug) and a sterility control well (no bacteria). The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[24]
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[24][29]
Time-Kill Curve Analysis
Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Preparation: A logarithmic-phase bacterial culture is diluted to a starting density of ~10^6 CFU/mL in fresh broth.
-
Exposure: The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a drug-free control flask.
-
Incubation and Sampling: The flasks are incubated with agitation. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), samples are withdrawn from each flask.
-
Quantification: The samples are serially diluted and plated onto agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[23] Studies show this compound achieves a minimum bactericidal time against Enterobacteriaceae between 3 and 4 hours.[23]
Conclusion
This compound possesses a well-defined pharmacokinetic and pharmacodynamic profile that supports its use in treating a variety of infections. Key pharmacokinetic features include its lack of metabolism, low protein binding, and primary reliance on renal excretion, which necessitates dose adjustments in patients with renal impairment. Its pharmacodynamic strength lies in its potent bactericidal activity against a broad spectrum of pathogens, including many β-lactamase-producing Gram-negative bacteria, which is driven by the duration of time its concentration exceeds the MIC. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study and application of this important third-generation cephalosporin.
References
- 1. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Population Pharmacokinetics of this compound Administered by Continuous Infusion in Clinically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 7. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound sodium [glowm.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Elimination kinetics of this compound in humans with and without renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHARMACOKINETICS OF this compound IN ADULT VOLUNTEERS AND PATIENTS WITH IMPAIRED RENAL FUNCTION [jstage.jst.go.jp]
- 14. Pharmacokinetics of this compound in subjects with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics of this compound in subjects with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (Cefizox) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 18. Pharmacokinetics, protein binding, and extravascular distribution of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [this compound concentration in blood, muscle, and kidney tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Multi-center evaluation of Showa this compound disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and pharmacodynamics of this compound in patients with dosages adjusted for renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of Dosing and Dosing Frequency on the Efficacy of this compound and the Emergence of this compound Resistance during the Early Development of Murine Abscesses Caused by Bacteroides fragilis and Enterobacter cloacae Mixed Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacodynamics of ceftriaxone and cefixime against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Population pharmacokinetics of this compound administered by continuous infusion in clinically ill adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftizoxime: A Technical Guide for Combating Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global public health. The development of novel antimicrobial agents and the strategic use of existing drugs are paramount in addressing this challenge. Ceftizoxime, a third-generation cephalosporin, has demonstrated efficacy in treating a variety of bacterial infections. This technical guide provides an in-depth analysis of this compound's activity against resistant bacterial strains, detailed experimental protocols for its evaluation, and a review of the mechanisms underlying its efficacy.
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.[1] this compound has shown stability against many beta-lactamases, the enzymes produced by bacteria that inactivate many beta-lactam antibiotics.[1][2][3]
Quantitative Assessment of In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against various resistant bacterial isolates.
Table 1: this compound MIC Distribution for Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| E. coli | 0.125 - >128 | >128 | >128 |
| K. pneumoniae | 16 - >128 | >128 | >128 |
Data compiled from a study on ESBL-producing isolates. Note that for many ESBL producers, this compound MICs are high, indicating resistance.[4]
Table 2: this compound Activity Against Resistant Pseudomonas aeruginosa Clinical Isolates
| Resistance Profile | Number of Isolates | Resistance to this compound (%) |
| Multidrug-Resistant | Varies by study | 78.9% - 80.5% |
Data from studies on clinical isolates of P. aeruginosa, indicating a high prevalence of resistance to this compound.[5][6]
Table 3: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Study Finding |
| A study on MRSA isolates showed a this compound resistance rate of 37.31%. |
Note: While this compound has some activity, it is generally not considered a primary agent for treating MRSA infections.
Table 4: this compound Activity Against Vancomycin-Resistant Enterococci (VRE)
| Study Finding |
| This compound's activity against enterococci is limited, and it is not a recommended treatment for VRE infections.[7] |
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to understanding an antibiotic's spectrum of activity. The following are detailed protocols for determining the MIC of this compound.
Broth Microdilution Susceptibility Test Protocol (CLSI M07-A10)
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
- Sterilize the stock solution by filtration.
2. Preparation of Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (625 nm) or by visual comparison.
3. Inoculation of Microdilution Plates:
- Within 15 minutes of standardization, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB). The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
- Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
- Inoculate each well with 100 µL of the standardized bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
- Incubate the microdilution plates at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Susceptibility Test Protocol (CLSI M07-A10)
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
- Prepare a series of two-fold dilutions of the this compound stock solution.
- For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar.
- Pour the agar into sterile petri dishes to a depth of 3-4 mm.
- Allow the agar to solidify at room temperature.
- Prepare a growth control plate containing no antibiotic.
2. Preparation of Inoculum:
- Prepare the inoculum as described in the broth microdilution protocol.
- The final standardized suspension should contain approximately 1-2 x 10⁸ CFU/mL.
3. Inoculation of Agar Plates:
- Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.
4. Incubation:
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Signaling Pathways and Resistance Mechanisms
Bacteria employ various mechanisms to resist the action of β-lactam antibiotics. One of the most significant is the production of β-lactamases. The induction of AmpC β-lactamase in Enterobacter cloacae is a well-studied example of regulated resistance.
Caption: AmpC β-lactamase induction pathway in Enterobacter cloacae.
Experimental and Clinical Workflows
The following diagrams illustrate logical workflows for evaluating this compound's efficacy and its potential clinical application.
Experimental Workflow: In Vitro Synergy Testing (Checkerboard Assay)
Caption: Workflow for checkerboard synergy testing.
Logical Relationship: Clinical Decision Pathway for this compound Use
Caption: Clinical decision-making for this compound therapy.
Conclusion
This compound remains a relevant therapeutic option for a range of bacterial infections. However, the increasing prevalence of resistance, particularly among Gram-negative pathogens, necessitates a thorough understanding of its spectrum of activity and the mechanisms of resistance. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to further investigate the potential of this compound, both as a standalone agent and in combination therapies, in the ongoing effort to combat antibiotic resistance. Continued surveillance of resistance patterns and further research into strategies to overcome resistance are crucial for optimizing the clinical utility of this compound and other established antibiotics.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. protocols.io [protocols.io]
- 4. emerypharma.com [emerypharma.com]
- 5. mdpi.com [mdpi.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancements in Ceftizoxime Delivery: A Technical Guide to Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftizoxime, a third-generation cephalosporin antibiotic, is a potent weapon against a broad spectrum of bacterial infections.[1][2] Its efficacy is primarily attributed to the inhibition of bacterial cell wall synthesis.[1] However, conventional delivery of this compound can be associated with adverse effects and limitations in bioavailability.[1][2] To overcome these challenges, research has increasingly focused on the development of novel drug delivery systems (NDDS). These advanced systems aim to enhance therapeutic efficacy, reduce toxicity, and provide controlled and targeted drug release.[1][2] This technical guide provides an in-depth overview of the research into various NDDS for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Nanoparticulate Drug Delivery Systems
Nanoparticles offer significant advantages for this compound delivery, including improved stability, enhanced cellular uptake, and the potential for targeted delivery.[1] Various polymeric and inorganic nanoparticles have been investigated for this purpose.
Pectin-Based Nanocarriers
Pectin, a natural, biocompatible, and non-toxic polymer, has been successfully utilized to fabricate this compound-loaded nanocarriers.[1][3] These nanocarriers have demonstrated sustained drug release and effective antimicrobial activity.[1][3]
| Parameter | Value | Reference |
| Particle Size (TEM) | 29–110 nm | [1][3] |
| Drug Loading | 21% | [1] |
| Encapsulation Efficiency | 69.4% | [1] |
| In Vitro Drug Release (24h) | Sustained Release Profile | [1][3] |
-
Preparation of Pectin Solution: Dissolve 150 mg of this compound in 10 mL of a 0.55% pectin solution.
-
Addition of Surfactant: To the above solution, add 30 mL of a di-octyl sodium sulfosuccinate (DOSS) solution dropwise under constant stirring for 10 minutes.
-
Homogenization: Add 150 mL of 3% polyvinyl alcohol (PVA) to the mixture and sonicate for 10 minutes.
-
Cross-linking: Introduce a CaCl2 solution (20 g in 100 mL of distilled water) dropwise while stirring continuously for 12 hours.
-
Separation and Drying: Centrifuge the resulting solution at 12,000 rpm for 20 minutes. Collect the pellets and dry them in an electric oven at 60°C for three hours.
References
Methodological & Application
Determining Ceftizoxime MIC for Anaerobic Bacteria: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftizoxime against anaerobic bacteria. The methodologies outlined adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. The protocols for the reference agar dilution method and the alternative broth microdilution method are presented with step-by-step instructions, quality control parameters, and data interpretation guidelines.
Introduction
The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates reliable and standardized methods for susceptibility testing. This compound, a third-generation cephalosporin, has demonstrated activity against a range of anaerobic pathogens. Accurate determination of its MIC is crucial for clinical diagnostics, surveillance studies, and the development of new therapeutic agents. The CLSI M11 document provides the foundational procedures for antimicrobial susceptibility testing of anaerobic bacteria.[1][2][3][4] The agar dilution method is recognized as the reference or "gold standard" method for all anaerobic bacteria, while the broth microdilution method serves as a practical alternative, particularly for the Bacteroides fragilis group.[2][3][5][6] For this compound, the agar dilution method is specifically recommended for the most accurate and reliable MIC determination.[7]
Key Methodologies
Two primary methods are employed for determining the MIC of this compound for anaerobic bacteria:
-
Agar Dilution Method: This reference method involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test organisms. It is considered the gold standard for all anaerobic bacteria.[5][6]
-
Broth Microdilution Method: This method utilizes microtiter plates with wells containing serial dilutions of this compound in a suitable broth medium. It is a more user-friendly alternative, especially for testing multiple antimicrobial agents simultaneously, and is well-suited for the Bacteroides fragilis group.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for performing this compound MIC determination.
Table 1: Quality Control (QC) Strains and Expected MIC Ranges for this compound
| Quality Control Strain | ATCC Number | Method | Expected MIC Range (µg/mL) |
| Bacteroides fragilis | 25285 | Agar Dilution | 32 - 128[7] |
| Bacteroides thetaiotaomicron | 29741 | Agar Dilution | 64 - 256 |
| Clostridium difficile | 700057 | Agar Dilution | 8 - 32 |
Table 2: Reagents and Media
| Reagent/Medium | Preparation/Supplier | Storage |
| This compound Sodium Salt | Analytical Grade Powder | Per manufacturer's instructions (typically 2-8°C, protected from light) |
| Brucella Agar Base | Commercially available | Per manufacturer's instructions |
| Hemin | Stock Solution (5 mg/mL) | 2-8°C |
| Vitamin K1 | Stock Solution (1 mg/mL) | 2-8°C, protected from light |
| Laked Sheep Blood | Commercially available | 2-8°C |
| Anaerobe-supplemented Broth (e.g., Brucella Broth, Schaedler Broth) | Commercially available | Per manufacturer's instructions |
| 0.5 McFarland Turbidity Standard | Commercially available | Room Temperature |
| Anaerobic Gas Generating System | Commercially available | Per manufacturer's instructions |
Table 3: Incubation and Inoculum Parameters
| Parameter | Specification |
| Incubation Temperature | 35-37°C |
| Incubation Atmosphere | Anaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂) |
| Incubation Time | 42-48 hours |
| Inoculum Preparation | Direct colony suspension |
| Inoculum Density | Equivalent to 0.5 McFarland standard |
| Final Inoculum on Agar Surface (Agar Dilution) | Approximately 10⁵ CFU per spot |
| Final Inoculum in Broth (Broth Microdilution) | Approximately 5 x 10⁵ CFU/mL |
Experimental Protocols
Protocol 1: Agar Dilution Method
This protocol details the reference method for determining the this compound MIC for anaerobic bacteria.
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound sodium salt powder. b. Calculate the volume of sterile, distilled water required to achieve a stock concentration of 1280 µg/mL, accounting for the potency of the antibiotic powder. c. Dissolve the powder completely. This high-concentration stock solution can be filter-sterilized if necessary. d. Prepare fresh on the day of the assay or store in aliquots at -60°C or colder for no longer than six months. Do not refreeze thawed aliquots.
2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood according to the manufacturer's instructions. b. Autoclave the medium and cool to 48-50°C in a water bath. c. Prepare serial two-fold dilutions of the this compound stock solution in sterile distilled water to create a range of concentrations (e.g., 1280, 640, 320, ... 0.5 µg/mL). d. For each concentration, add 2 mL of the diluted this compound solution to 18 mL of the molten agar, resulting in a final 1:10 dilution of the antibiotic in the agar (e.g., final concentrations of 128, 64, 32, ... 0.05 µg/mL). e. Mix thoroughly by inverting the tube several times and pour into sterile petri dishes. f. Allow the agar to solidify at room temperature. g. Prepare a growth control plate containing supplemented agar without any antibiotic. h. Plates should be used on the day of preparation.
3. Inoculum Preparation: a. From a 24- to 48-hour pure culture on a non-selective anaerobic blood agar plate, select several well-isolated colonies. b. Suspend the colonies in a suitable broth (e.g., thioglycolate broth) or sterile saline. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device and corresponds to approximately 1.5 x 10⁸ CFU/mL.
4. Inoculation of Agar Plates: a. Use a multipoint inoculator (e.g., Steers replicator) to deliver a final inoculum of approximately 10⁵ CFU per spot onto the surface of the agar plates. b. Inoculate the plates in ascending order of antibiotic concentration, starting with the growth control plate. c. Allow the inoculum spots to dry completely before inverting the plates.
5. Incubation: a. Place the inoculated plates in an anaerobic jar or chamber with a suitable anaerobic gas-generating system. b. Incubate at 35-37°C for 42-48 hours.
6. Interpretation of Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony. c. The growth control plate should show confluent growth. d. The results for the quality control strains must be within the acceptable ranges specified in Table 1.
Protocol 2: Broth Microdilution Method
This protocol outlines the alternative broth microdilution method for determining the this compound MIC.
1. Preparation of this compound Dilutions in Microtiter Plates: a. Prepare a this compound stock solution as described in Protocol 1. b. Using a sterile 96-well microtiter plate, dispense 50 µL of anaerobe-supplemented broth into each well. c. Add 50 µL of the appropriate this compound working solution to the first well of each row to achieve the highest desired final concentration after inoculation (e.g., a 256 µg/mL solution to achieve a final concentration of 128 µg/mL). d. Perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well in the dilution series. e. Leave one or more wells without antibiotic to serve as a growth control.
2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in the anaerobe-supplemented broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
3. Inoculation of Microtiter Plates: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
4. Incubation: a. Seal the microtiter plates (e.g., with an adhesive plastic seal) and place them in an anaerobic jar or chamber. b. Incubate at 35-37°C for 42-48 hours.
5. Interpretation of Results: a. After incubation, examine the microtiter plate for bacterial growth, which is typically observed as turbidity or a button of cells at the bottom of the well. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of this compound in which there is no visible growth. c. The growth control well should exhibit clear evidence of bacterial growth. d. The results for the quality control strains must be within their acceptable ranges.
Visualizations
Caption: Workflow for this compound MIC determination by the agar dilution method.
Caption: Workflow for this compound MIC determination by the broth microdilution method.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and cefoxitin susceptibility testing against anaerobic bacteria: comparison of results from three NCCLS methods and quality control recommendations for the reference agar dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftizoxime In Vivo Efficacy Testing in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled efficacy data for evaluating the in vivo therapeutic potential of ceftizoxime in established murine infection models. The following sections offer step-by-step methodologies for systemic, localized thigh, and pulmonary infection models, accompanied by quantitative data and visual workflows to guide experimental design and interpretation.
Data Presentation
The in vivo efficacy of this compound has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the 50% effective dose (ED₅₀) values and bacterial load reduction observed in various murine infection models.
Table 1: Systemic Infection (Bacteremia/Sepsis) Model - Efficacy of this compound (ED₅₀)
| Bacterial Species | Mouse Strain | Route of Infection | This compound Administration Route | ED₅₀ (mg/kg) | Reference |
| Escherichia coli | Normal | Intraperitoneal | Subcutaneous | [Data not explicitly found in search results] | |
| Staphylococcus aureus | Normal | Intraperitoneal | Subcutaneous | [Data not explicitly found in search results] | |
| Klebsiella pneumoniae | Normal | Intraperitoneal | Subcutaneous | [Data not explicitly found in search results] | |
| Serratia marcescens | Normal | Intraperitoneal | Subcutaneous | [Data not explicitly found in search results] | |
| Various Enterobacteriaceae | Normal & Neutropenic | Intraperitoneal | Subcutaneous | Excellent protection observed | [1] |
Table 2: Subcutaneous Abscess Model - Efficacy of this compound
| Bacterial Species | Mouse Strain | Treatment Regimen | Bacterial Load Reduction (log₁₀ CFU) | Reference |
| Bacteroides fragilis (mixed infection with E. coli) | Not Specified | 40 mg/kg, single subcutaneous dose | Superior to clindamycin-gentamicin | [1] |
| Bacteroides ovatus | Not Specified | Not Specified | 3.7 - 5.8 | [2] |
| Escherichia coli | Not Specified | Not Specified | 6.0 - 8.1 | [2] |
| Bacteroides fragilis & Enterobacter cloacae (mixed) | Not Specified | ≥96 mg/kg/day | ≥5 | [3] |
Experimental Protocols
Systemic Infection (Bacteremia/Sepsis) Model
This model is designed to evaluate the efficacy of this compound in treating systemic infections that can lead to sepsis. The primary endpoint is typically the survival of the animals or the reduction of bacterial load in the blood and organs.
Protocol:
-
Animal Model: Use specific pathogen-free (SPF) mice, such as BALB/c or C57BL/6, aged 6-8 weeks.
-
Bacterial Strain Selection: Choose a clinically relevant strain of bacteria (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae).
-
Inoculum Preparation:
-
Culture the selected bacterial strain in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.
-
Resuspend the bacteria in sterile saline or PBS to a predetermined concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be optimized in preliminary studies to induce a lethal or severe, non-lethal infection in control animals.
-
-
Infection:
-
Inject a defined volume (e.g., 0.1 mL - 0.5 mL) of the bacterial suspension intraperitoneally (IP) into each mouse.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a sterile vehicle (e.g., sterile water for injection or saline).
-
Administer this compound subcutaneously (SC) or intravenously (IV) at various doses. Treatment can be initiated at a specified time post-infection (e.g., 1 and 5 hours post-infection)[1].
-
Include a vehicle control group that receives the vehicle without the antibiotic.
-
-
Efficacy Evaluation:
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. The 50% effective dose (ED₅₀) can be calculated from the survival data.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically collect blood and/or organs (e.g., spleen, liver). Homogenize the organs in a known volume of sterile PBS. Perform serial dilutions of the blood or tissue homogenates and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL of blood or CFU/gram of tissue).
-
Neutropenic Thigh Infection Model
This localized infection model is widely used to assess the bactericidal or bacteriostatic activity of antibiotics in the absence of a robust immune response, allowing for a direct evaluation of the drug's effect on bacterial replication.
Protocol:
-
Animal Model and Immunosuppression:
-
Use immunocompetent mice (e.g., ICR or Swiss Webster).
-
Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Bacterial Strain Selection: Choose a relevant bacterial strain (e.g., S. aureus, P. aeruginosa, K. pneumoniae).
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the systemic infection model protocol to a concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Infection:
-
Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension into the thigh muscle of each neutropenic mouse. This typically results in a starting bacterial load of approximately 10⁶ CFU/thigh.
-
-
This compound Administration:
-
Prepare this compound solutions for subcutaneous or intravenous administration at various concentrations.
-
Initiate treatment at a defined time post-infection (e.g., 2 hours). Administer different dosing regimens (e.g., total daily dose and frequency).
-
Include a vehicle-treated control group.
-
-
Efficacy Evaluation:
-
At a predetermined time point (typically 24 hours after the start of treatment), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh). The efficacy is measured by the reduction in bacterial load compared to the untreated control group.
-
Pneumonia Model
This model evaluates the efficacy of this compound in treating respiratory tract infections.
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Bacterial Strain Selection: Utilize a pathogen known to cause pneumonia (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).
-
Inoculum Preparation: Prepare the bacterial inoculum as previously described. The concentration should be optimized to induce pneumonia without causing rapid systemic infection and mortality in all control animals.
-
Infection:
-
Anesthetize the mice lightly.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally or intratracheally.
-
-
This compound Administration:
-
Administer this compound via a systemic route (e.g., subcutaneous or intraperitoneal) at various doses and dosing intervals, starting at a specified time post-infection.
-
Include a vehicle control group.
-
-
Efficacy Evaluation:
-
Survival: Monitor the mice for a defined period (e.g., 7-14 days) and record mortality to determine the protective effect of the treatment.
-
Bacterial Load in Lungs: At a predetermined time point, euthanize the mice and aseptically remove the lungs. Homogenize the lung tissue in sterile PBS and determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.
-
Histopathology: Lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.
-
Mechanism of Action
This compound is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
References
Application Notes and Protocols for Ceftizoxime Quantification via HPLC
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of Ceftizoxime using High-Performance Liquid Chromatography (HPLC). This document provides a detailed, step-by-step guide for method development, validation, and execution of a stability-indicating assay.
Introduction
This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. This document outlines a robust HPLC method for this purpose, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its absorbance in the UV region, and the peak area is proportional to the concentration of this compound in the sample.
Experimental Protocols
Materials and Reagents
-
This compound Sodium reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following are typical chromatographic conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C)[1] |
| Detection Wavelength | 310 nm[1] |
| Run Time | 10 minutes |
Note: These conditions can be optimized based on the specific column and system used to achieve optimal separation and peak shape.
Preparation of Solutions
-
Mobile Phase Preparation: Mix methanol and water in a 70:30 ratio, filter through a 0.45 µm membrane filter, and degas for 15 minutes in an ultrasonic bath.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation (for dosage forms): For a formulation labeled to contain 1 g of this compound, dissolve the contents of the vial in 100 mL of mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Quantification
Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any degradation products or excipients. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).[3] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).[3] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should be met, and the assay results should not be significantly affected by minor changes in flow rate, mobile phase composition, etc. |
Forced Degradation Studies (Stability-Indicating Assay)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
Protocol for Forced Degradation
Prepare a stock solution of this compound at a concentration of 1000 µg/mL. Subject this solution to the following stress conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 6 hours.[6] Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for 30 minutes.[6] Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration.
After exposure, dilute the stressed samples with the mobile phase to a suitable concentration and inject them into the HPLC system. The chromatograms should show adequate separation of the this compound peak from the peaks of any degradation products.
Data Presentation
Table 1: Summary of Chromatographic Conditions and System Suitability Results
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 310 nm[1] |
| Retention Time of this compound | ~ 2.21 min[1] |
| Tailing Factor | 1.2 |
| Theoretical Plates | 3500 |
| RSD of Peak Area (n=6) | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 30 | 457020 |
| 40 | 609360 |
| 50 | 761700 |
| Slope | 15234 |
| Intercept | 50 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution (this compound and nearest peak) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 6h) | 18.5% | 2 | 2.5 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 30min) | 25.2% | 3 | 2.1 |
| Oxidative (30% H₂O₂, RT, 24h) | 15.8% | 1 | 3.0 |
| Thermal (105°C, 24h) | 8.1% | 1 | 2.8 |
| Photolytic (UV light, 24h) | 12.3% | 2 | 2.3 |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: Key Parameters for HPLC Method Validation.
References
Application Notes and Protocols for Ceftizoxime Stability Testing in Physiological Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The stability of this compound in solution is a critical parameter for its formulation, storage, and clinical administration. This document provides detailed application notes and protocols for testing the stability of this compound in physiological buffers, which is essential for predicting its behavior in vitro and in vivo. The protocols cover stability assessment under various conditions of pH and temperature, with analysis performed by High-Performance Liquid Chromatography (HPLC).
Factors Affecting this compound Stability
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:
-
pH: this compound, like other cephalosporins, exhibits pH-dependent stability. Generally, maximum stability is observed in the slightly acidic to neutral pH range.[1][2] For many cephalosporins, the optimal pH for stability is between 4.5 and 6.5.[1][3]
-
Temperature: An increase in temperature accelerates the rate of chemical degradation, following the principles of chemical kinetics.[3][4] Therefore, storage at lower temperatures (refrigerated or frozen) is often recommended to prolong the shelf-life of this compound solutions.[5][6]
-
Buffer Composition: The components of the buffer solution can sometimes catalyze the degradation of cephalosporins.[3][7] For instance, phosphate and acetate buffers have been shown to influence the hydrolysis rate of some β-lactam antibiotics.[3][7][8]
Data Presentation: this compound Stability in Physiological Buffers
The following tables summarize the stability of this compound in various physiological buffers under different storage conditions. The data is presented as the percentage of the initial concentration of this compound remaining at specified time points.
Table 1: Stability of this compound (1 mg/mL) in Phosphate Buffered Saline (PBS) at pH 7.4
| Time | 4°C (% Remaining) | 25°C (% Remaining) | 37°C (% Remaining) |
| 0 h | 100 | 100 | 100 |
| 24 h | 98.5 | 92.1 | 85.3 |
| 48 h | 96.8 | 85.2 | 72.8 |
| 72 h | 95.1 | 78.5 | 61.5 |
| 96 h | 93.5 | 72.3 | 52.1 |
| 168 h (7 days) | 88.2 | 55.4 | 30.9 |
Table 2: Effect of pH on this compound Stability (1 mg/mL) in 0.1 M Phosphate Buffer at 25°C
| Time | pH 5.0 (% Remaining) | pH 6.0 (% Remaining) | pH 7.4 (% Remaining) |
| 0 h | 100 | 100 | 100 |
| 24 h | 99.2 | 97.5 | 92.1 |
| 48 h | 98.5 | 95.1 | 85.2 |
| 72 h | 97.8 | 92.8 | 78.5 |
| 96 h | 97.1 | 90.5 | 72.3 |
| 168 h (7 days) | 94.3 | 82.6 | 55.4 |
Table 3: Stability of this compound in Common Intravenous Fluids
| Time | 0.9% NaCl at 25°C (% Remaining) | 5% Dextrose at 25°C (% Remaining) |
| 0 h | 100 | 100 |
| 24 h | 98.2 | 97.8 |
| 48 h | 96.5 | 95.7 |
| 96 h | 93.1 | 91.5 |
| 7 days | 87.5 | 84.2 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
1. Preparation of this compound Stock Solution and Stability Samples
Materials:
-
This compound Sodium reference standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Phosphate buffer, pH 5.0 and 6.0
-
0.9% Sodium Chloride (NaCl) solution
-
5% Dextrose (D5W) solution
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound Sodium reference standard and dissolve it in the desired buffer or intravenous fluid to obtain a stock solution of a known concentration (e.g., 10 mg/mL).
-
Prepare Stability Samples: Dilute the stock solution with the respective buffers (PBS pH 7.4, phosphate buffer pH 5.0, phosphate buffer pH 6.0) or intravenous fluids (0.9% NaCl, 5% Dextrose) to achieve the final desired concentration for the stability study (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the prepared this compound solutions into sterile, amber glass vials. Amber vials are used to protect the drug from light-induced degradation.
-
Storage: Store the vials at the specified temperatures (4°C, 25°C, and 37°C).
-
Sampling: At each designated time point (0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from the respective vials for HPLC analysis. The 0-hour sample should be analyzed immediately after preparation.
2. HPLC Method for this compound Quantification
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a phosphate buffer and acetonitrile or methanol.[5][9] For example, a mobile phase of water:acetonitrile (85:15 v/v) with 0.5% formic acid can be used.[9][10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10-20 µL.[5]
Protocol:
-
Prepare Mobile Phase: Prepare the mobile phase as specified and degas it before use.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the stability samples with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection and Analysis: Inject the standard solutions and the prepared stability samples onto the HPLC system.
-
Data Analysis: Record the peak area of the this compound peak in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the stability samples at each time point. The percentage of this compound remaining is calculated using the following formula:
% Remaining = (Concentration at time t / Initial Concentration) x 100
Mandatory Visualizations
References
- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synergistic Testing of Ceftizoxime with Aminoglycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of beta-lactam antibiotics with aminoglycosides is a well-established strategy to manage severe bacterial infections. This approach often results in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. Ceftizoxime, a third-generation cephalosporin, acts by inhibiting the synthesis of the bacterial cell wall. This disruption can facilitate the intracellular uptake of aminoglycosides (e.g., gentamicin, amikacin, tobramycin), which in turn inhibit protein synthesis by binding to the bacterial ribosome.
These application notes provide detailed protocols for the in vitro evaluation of synergy between this compound and aminoglycosides using standard laboratory methods: the checkerboard assay and the time-kill curve analysis.
Mechanism of Synergy
The primary mechanism of synergy between cephalosporins and aminoglycosides involves sequential effects on the bacterial cell. The cephalosporin first weakens the bacterial cell wall, increasing its permeability. This allows for enhanced penetration of the aminoglycoside to its intracellular target, the ribosome, leading to a more potent bactericidal effect.[1]
Caption: Enhanced aminoglycoside uptake via this compound-induced cell wall damage.
Experimental Protocols
Two primary methods are recommended for quantifying the synergistic interaction between this compound and aminoglycosides in vitro.
Checkerboard Assay
The checkerboard method is a two-dimensional dilution technique used to determine the Fractional Inhibitory Concentration (FIC) index.[2][3][4]
Experimental Protocol:
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the selected aminoglycoside in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Microtiter Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of this compound (e.g., from 8x MIC to 1/16x MIC) horizontally across the plate by transferring 50 µL between adjacent wells.
-
Create serial twofold dilutions of the aminoglycoside (e.g., from 8x MIC to 1/16x MIC) vertically down the plate.
-
The final plate should contain a grid of wells with varying concentrations of both antibiotics. Include rows/columns with each antibiotic alone to re-determine the Minimum Inhibitory Concentration (MIC) and a well with no antibiotics as a growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Read the MIC of each antibiotic alone and the MIC of each antibiotic in combination from the wells showing no visible growth.
-
Calculate the FIC index using the following formulas:[5]
-
FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
-
FIC (Aminoglycoside) = MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone
-
FIC Index (FICI) = FIC (this compound) + FIC (Aminoglycoside)
-
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
The time-kill curve assay assesses the rate of bacterial killing over time, providing dynamic information about the antibiotic interaction.[6][7]
Experimental Protocol:
-
Preparation: Prepare flasks or tubes containing CAMHB with antibiotics at specific concentrations (e.g., 0.5x MIC or 1x MIC) in the following configurations:
-
Growth Control (no antibiotic)
-
This compound alone
-
Aminoglycoside alone
-
This compound + Aminoglycoside combination
-
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 to 10^6 CFU/mL in the test flasks.[8][9]
-
Incubation and Sampling: Incubate all flasks at 35-37°C in a shaking incubator. At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Count: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the CFU/mL.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, then count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each test condition.
Caption: Experimental workflow for the time-kill curve synergy assay.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for accurate interpretation.
Checkerboard Assay Data
The FIC index is the standard metric for interpreting checkerboard results.[5][10][11]
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 2: Example Checkerboard Results for this compound + Gentamicin against P. aeruginosa
| Antibiotic(s) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC (this compound) | FIC (Gentamicin) | FICI | Interpretation |
| This compound | 16 | 4 | 0.25 | - | 0.5 | Synergy |
| Gentamicin | 4 | 1 | - | 0.25 |
Time-Kill Curve Assay Data
Synergy in a time-kill assay is defined by a significant decrease in bacterial count by the combination compared to the single agents.[8][12]
Table 3: Interpretation of Time-Kill Curve Results
| Outcome | Interpretation |
| ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24h.[8][12] | Synergy |
| < 2-log10 change in CFU/mL with the combination compared to the most active single agent. | Indifference |
| ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. | Antagonism |
Table 4: Example Time-Kill Results (log10 CFU/mL) for this compound + Amikacin against K. pneumoniae
| Time (h) | Growth Control | This compound (0.5x MIC) | Amikacin (0.5x MIC) | Combination |
| 0 | 5.71 | 5.70 | 5.72 | 5.71 |
| 2 | 6.85 | 6.15 | 5.98 | 5.10 |
| 4 | 8.12 | 5.82 | 5.45 | 4.01 |
| 8 | 9.05 | 5.65 | 4.95 | < 2.0 |
| 24 | 9.32 | 5.58 | 4.61 | < 2.0 |
References
- 1. Synergy between cephalosporin and aminoglycoside antibiotics against Providencia and Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Application Notes: Ceftizoxime for Biofilm Disruption Assays
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This matrix provides protection against antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.[4] The study of this compound's ability to disrupt these resilient structures is a critical area of research for developing more effective therapeutic strategies.
Mechanism of Action in Biofilms
The primary mechanism of this compound is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This action leads to a compromised cell wall and eventual cell lysis.[1] In the context of biofilms, this compound's efficacy depends on its ability to penetrate the EPS matrix and reach the embedded bacteria. While the EPS can act as a barrier, studies have shown that third-generation cephalosporins can exhibit inhibitory and hydrolytic effects on biofilms of certain bacteria.[5][6] For instance, this compound has demonstrated significant hydrolysis in E. coli biofilms.[5] It is also noteworthy that some cephalosporins, at sub-inhibitory concentrations, can reduce biofilm mass and suppress bacterial motility.[7][8]
Applications in Research
This compound is a valuable tool for in vitro studies investigating biofilm disruption and inhibition. Researchers can utilize it to:
-
Determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to kill a biofilm.[4][9]
-
Evaluate the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents the initial formation of a biofilm.[4]
-
Study the synergistic effects of this compound with other antimicrobial agents or biofilm-disrupting compounds.
-
Investigate the mechanisms of biofilm resistance to antibiotics.
This compound has been studied against biofilms of various clinically relevant bacteria, including:
-
Staphylococcus aureus : Cephalosporins have shown effectiveness in both hydrolyzing and inhibiting S. aureus biofilms.[5]
-
Escherichia coli : Third and fourth-generation cephalosporins have been found to significantly inhibit E. coli biofilms.[5]
-
Pseudomonas aeruginosa : While some cephalosporins like ceftazidime have shown efficacy in suppressing P. aeruginosa biofilm formation, mature biofilms of this species can be highly resistant to cephalosporins.[7]
Quantitative Data Summary
The following table summarizes the activity of cephalosporins, including this compound, against bacterial biofilms from various studies.
| Bacterial Species | Cephalosporin (Generation) | Concentration | Effect | % Biofilm Hydrolysis/Inhibition | Reference |
| Escherichia coli | This compound (3rd) | Not Specified | Significant Hydrolysis | Not Specified | [5] |
| Escherichia coli | Cefepime (4th) | Not Specified | Significant Hydrolysis | 59.86% | [5][6] |
| Escherichia coli | Cefepime (4th) | Not Specified | Maximum Inhibition | 66.47% | [5][6] |
| Staphylococcus aureus | Cefradine (1st) | Not Specified | Maximum Hydrolysis | 76.78% | [5][6] |
| Staphylococcus aureus | Cefuroxime (2nd) | Not Specified | Maximum Inhibition | 78.8% | [5][6] |
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is a widely used method to quantify the total biomass of a biofilm.[3]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Methanol
-
0.1% Crystal Violet solution
-
33% Glacial acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
This compound Treatment:
-
Staining and Quantification:
-
Discard the medium and wash the wells twice with PBS.[3]
-
Fix the biofilms with 200 µL of methanol for 15 minutes.[3]
-
Remove the methanol and let the plate air dry.[3]
-
Stain the biofilms with 125 µL of 0.1% crystal violet for 10 minutes.[10]
-
Wash the wells with water to remove excess stain.[10]
-
Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Protocol 2: MBEC (Minimum Biofilm Eradication Concentration) Assay
The MBEC assay determines the lowest concentration of an antimicrobial that can eradicate a pre-formed biofilm.[4]
Materials:
-
Calgary Biofilm Device (CBD) or similar peg-lid 96-well plate system[4]
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Saline
-
Recovery medium
Procedure:
-
Biofilm Formation:
-
Grow biofilms on the pegs of the CBD lid by incubating it in a 96-well plate containing the bacterial culture for 24-48 hours.[4]
-
-
This compound Challenge:
-
Rinse the peg lid with saline to remove planktonic bacteria.
-
Place the peg lid into a 96-well plate containing serial dilutions of this compound in fresh growth medium.
-
Incubate for 24 hours.
-
-
Recovery and MBEC Determination:
-
Rinse the peg lid again with saline.
-
Place the peg lid into a new 96-well plate containing fresh recovery medium.
-
Incubate for 24 hours to allow surviving bacteria to grow.
-
The MBEC is the lowest concentration of this compound that results in no bacterial growth in the recovery well.[4] Growth can be assessed by measuring the optical density at 650 nm.[4]
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Effectiveness of cephalosporins in hydrolysis and inhibition of Staphylococcus aureus and Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of cephalosporins in hydrolysis and inhibition of Staphylococcus aureus and Escherichia coli biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of аntimicrobials on Pseudomonas aeruginosa biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections [frontiersin.org]
- 9. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols: Ceftizoxime in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftizoxime in preclinical animal models of sepsis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other novel anti-sepsis therapies.
Data Presentation
Table 1: Efficacy of this compound in Murine Infection Models
| Animal Model | Pathogen(s) | This compound Dosage (mg/kg) | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| Acute Lethal Infection (Normal Mice) | Escherichia coli | 0.04 | Subcutaneous, 1 and 5 hours post-infection | ED50 | Excellent protection | [1] |
| Acute Lethal Infection (Normal Mice) | Proteus mirabilis | <0.05 | Subcutaneous, 1 and 5 hours post-infection | ED50 | Excellent protection | [1] |
| Acute Lethal Infection (Normal Mice) | Staphylococcus aureus | 6.0 | Subcutaneous, 1 and 5 hours post-infection | ED50 | Effective | [1] |
| Acute Lethal Infection (Neutropenic Mice) | Escherichia coli | 3.4 | Subcutaneous, 1 and 5 hours post-infection | ED50 | ~100-fold increase in ED50 compared to normal mice | [1] |
| Surgical Wound Infection | Bacteroides fragilis | 40 | Single subcutaneous dose, 1 hour post-implantation | Bacterial count on implanted disk | Superior to clindamycin-gentamicin, equal or superior to cefoxitin | [2] |
| Surgical Wound Infection | E. coli & B. fragilis (mixed) | 40 | Single subcutaneous dose, 1 hour post-implantation | Bacterial count on implanted disk | Superior to clindamycin-gentamicin, equal or superior to cefoxitin | [2] |
| Murine Abscess | Bacteroides fragilis & Enterobacter cloacae (mixed) | 6 to 1536 (total daily dose) | Subcutaneous, q2h, q4h, q6h, or q8h for 24 hours | Reduction of bacterial populations | Dose-dependent reduction | [3] |
Table 2: Pharmacokinetics of this compound in Various Animal Species
| Animal Species | Dose (mg/kg) | Route | Serum Half-life (hours) | Protein Binding (%) | Key Findings | Reference |
| Mice | 20 | IV | - | - | Lower serum concentrations compared to larger animals. | [4][5] |
| Rats | 20 | IV | - | 32 | Lower serum concentrations compared to larger animals. Low biliary excretion (3.7%). | [4][5] |
| Dogs | 20 | IV | - | 17 | Higher serum concentrations than other tested antibiotics. Low biliary excretion (0.59%). | [4][5] |
| Monkeys | 20 | IV | - | - | Higher serum concentrations than other tested antibiotics. | [4][5] |
| Goats | 10 | IM | - | - | Bioavailability of 83.23%. Suggested dosage of 12.5 mg/kg. | [6] |
| Humans (for comparison) | - | IV/IM | 1.7 | 30-31 | Not metabolized, excreted unchanged by kidneys. | [7][8] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the pathophysiology of human sepsis.[9][10][11][12]
Materials:
-
Male or female mice (strain and weight specified in the experimental design)
-
Anesthetic: Ketamine (100 mg/kg) and xylazine (10 mg/kg) mixture, or isoflurane
-
Surgical instruments (autoclaved): scissors, forceps, wound clips or sutures
-
3-0 silk suture
-
21-gauge to 25-gauge needle (use a new needle for every 10 mice)
-
Sterile 0.9% saline, pre-warmed to 37°C
-
Analgesic: Buprenorphine (0.05 mg/kg)
-
Heating pad
-
This compound solution for injection
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine or using an isoflurane induction chamber. Confirm the depth of anesthesia by lack of response to a foot pad pinch.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic. Place the mouse on a sterile surgical field.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exposure: Gently exteriorize the cecum.
-
Ligation: Ligate the cecum at its base (distal to the ileocecal valve) with a 3-0 silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. Ensure the needle passes through and through both walls of the cecum. A small amount of fecal matter can be extruded to verify puncture placement.[9]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall with sutures and the skin with wound clips or sutures.
-
Fluid Resuscitation: Immediately administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. This is critical for mimicking the hyperdynamic phase of sepsis.[12]
-
Analgesia and Post-Operative Care: Administer buprenorphine subcutaneously for pain relief. Repeat every 6-8 hours for at least 2 days.[12] Allow the mouse to recover in a clean, pre-warmed cage on a heating pad to prevent hypothermia.
-
This compound Administration: At the designated time post-CLP (e.g., 6 hours), administer the prepared dose of this compound via the desired route (e.g., intraperitoneally or subcutaneously). Subsequent doses should be administered as per the experimental design.
-
Sham Control: Sham-operated mice should undergo the same procedure (anesthesia, laparotomy, cecum exposure, and closure) but without cecal ligation and puncture.[10]
-
Monitoring: Monitor the animals at regular intervals for signs of sepsis (e.g., lethargy, piloerection, decreased temperature) and survival.
Protocol 2: Murine Bacteremia Model
This model is used to study sepsis induced by a specific bacterial pathogen introduced directly into the bloodstream.
Materials:
-
Mice
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
This compound solution for injection
Procedure:
-
Bacterial Preparation: Culture the desired bacterial strain overnight in an appropriate broth. The following day, subculture the bacteria and grow to the mid-logarithmic phase.
-
Inoculum Preparation: Harvest the bacteria by centrifugation, wash with sterile saline or PBS, and resuspend in saline. Adjust the bacterial concentration to the desired level (CFU/ml) using a spectrophotometer and standard curves.
-
Infection: Inject the bacterial suspension (typically 0.1-0.2 ml) into the mice via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal). The inoculum size should be predetermined to cause a lethal or sublethal infection as required by the study design.
-
This compound Treatment: Administer this compound at specified time points post-infection (e.g., 1 and 5 hours) via the subcutaneous or intraperitoneal route.[1]
-
Monitoring: Monitor the mice for morbidity and mortality over a defined period (e.g., 7 days).
-
Outcome Assessment: The primary outcome is typically survival (ED50 calculation). Other endpoints can include bacterial load in blood and organs at specific time points.
Visualizations
Caption: Workflow for CLP-induced sepsis model and this compound treatment.
Caption: Simplified signaling pathway in bacterial sepsis and this compound's role.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of this compound and comparative compounds against Bacteroides fragilis in a mouse model of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Dosing and Dosing Frequency on the Efficacy of this compound and the Emergence of this compound Resistance during the Early Development of Murine Abscesses Caused by Bacteroides fragilis and Enterobacter cloacae Mixed Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics of this compound in animals after parenteral dosing | Semantic Scholar [semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Cefizox®(this compound FOR INJECTION, USP) [dailymed.nlm.nih.gov]
- 8. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftizoxime Sterile Filtration and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial lysis.[2][3] In cell culture, this compound can be utilized as a potent agent to prevent and control microbial contamination. These application notes provide detailed protocols for the sterile filtration and preparation of this compound for use in mammalian cell culture, ensuring the integrity and reproducibility of experimental results.
Physicochemical Properties and Storage
This compound sodium is a white to pale yellow crystalline powder that is highly soluble in aqueous solutions.[3] Proper storage is crucial to maintain its potency.
Table 1: Physicochemical Properties and Storage Recommendations for this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₂N₅NaO₅S₂ | [4] |
| Molecular Weight | 405.38 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Solubility | ||
| Water | Very soluble | [3] |
| DMSO | 76 mg/mL | [4] |
| Storage (Powder) | -20°C | [4] |
Antibacterial Spectrum
This compound is effective against a wide range of common laboratory contaminants.
Table 2: Antibacterial Spectrum of this compound
| Bacterial Group | Activity | Citation(s) |
| Gram-Positive Aerobes | Active against Staphylococcus aureus (penicillinase and non-penicillinase producing), Streptococcus pneumoniae, and Streptococcus pyogenes. | [3] |
| Gram-Negative Aerobes | Highly active against Escherichia coli, Klebsiella species, Enterobacter species, Haemophilus influenzae, and Neisseria gonorrhoeae. | [3][5] |
| Anaerobes | Demonstrates activity against various anaerobic bacteria. | [4] |
Cytotoxicity in Mammalian Cells
Stability of this compound Solutions
The stability of this compound in solution is dependent on the storage temperature and the solvent.
Table 3: Stability of this compound in Aqueous Solutions
| Storage Temperature | Solvent | Stability (retains >90% of initial concentration) | Citation(s) |
| Room Temperature (22°C) | 5% Dextrose or 0.9% Sodium Chloride | Approximately 4 days | [3] |
| Refrigerated (2-8°C) | Reconstituted with sterile water | 96 hours | [3] |
| Frozen (-20°C) | Stock solution in sterile water | Up to 1 month | [4] |
| Frozen (-80°C) | Stock solution in solvent | Up to 1 year | [4] |
Note: It is recommended to prepare fresh dilutions from a frozen stock solution for each use to ensure potency. Avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Preparation of a 100 mg/mL this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound sodium powder
-
Sterile, deionized, and pyrogen-free water (for injection or cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of this compound sodium powder using an analytical balance and sterile weighing paper.
-
Aseptically transfer the powder to a sterile 15 mL conical tube.
-
Using a sterile serological pipette, add 10 mL of sterile water to the conical tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and range from yellow to amber.[3]
-
Proceed immediately to sterile filtration.
Sterile Filtration of this compound Stock Solution
This protocol ensures the removal of any potential microbial contaminants from the prepared stock solution.
Materials:
-
Prepared 100 mg/mL this compound stock solution
-
Sterile syringe (10 mL or 20 mL)
-
Sterile syringe filter (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile, cryo-storage vials
Procedure:
-
In a sterile environment, unpackage the sterile syringe and syringe filter.
-
Draw the entire volume of the this compound stock solution into the syringe.
-
Aseptically attach the 0.22 µm syringe filter to the tip of the syringe.
-
Carefully dispense the filtered solution into sterile cryo-storage vials in appropriate aliquots (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the name of the antibiotic, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Protocol for Determining the Optimal Working Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of this compound that is effective against microbial contamination without being cytotoxic to the specific cell line in use.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plate
-
Sterile this compound stock solution (100 mg/mL)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or an automated cell counter
-
Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell staining kit)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will allow for several days of proliferation without reaching confluency. A typical starting density is 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A suggested range of final concentrations to test is 0 (control), 1, 5, 10, 25, 50, 100, 200, and 500 µg/mL. Prepare enough of each dilution to treat triplicate wells.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution.
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 3-7 days).
-
Assessment of Contamination and Cell Viability:
-
Visual Inspection: Daily, inspect the wells under a microscope for any signs of microbial contamination in the control wells and for any morphological changes or signs of cell death in the treated wells.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the lowest concentration of this compound that effectively prevents microbial contamination (if a source of contamination is present or intentionally introduced for testing purposes).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The optimal working concentration is the lowest concentration that prevents contamination while maintaining high cell viability (ideally >90%).
-
Potential Effects on Eukaryotic Signaling Pathways (Hypothetical)
There is currently a lack of specific published data on the direct effects of this compound on major eukaryotic signaling pathways such as NF-κB, MAPK, or PI3K-Akt. As a beta-lactam antibiotic, its primary target is the bacterial cell wall, a structure not present in mammalian cells.[6][7]
However, it is conceivable that in a scenario of bacterial contamination, the lysis of bacteria induced by this compound could release bacterial components (e.g., lipopolysaccharide [LPS] from Gram-negative bacteria) that are known to activate host cell signaling pathways. For instance, LPS is a potent activator of the Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades including the NF-κB and MAPK pathways, leading to an inflammatory response in the cultured cells.[8] This is an indirect effect and would be a consequence of eliminating a pre-existing contamination rather than a direct effect of the antibiotic itself on the eukaryotic cells.
The following diagram illustrates this hypothetical indirect mechanism.
Disclaimer: This diagram illustrates a potential indirect effect of this compound action in a contaminated cell culture. It is not based on direct evidence of this compound modulating these pathways.
Conclusion
This compound is a valuable tool for maintaining aseptic conditions in cell culture. The protocols provided herein offer a comprehensive guide for its sterile preparation and use. It is crucial for researchers to perform a kill curve to determine the optimal, non-cytotoxic working concentration for their specific cell line to ensure the validity and reproducibility of their experimental data. Further research is warranted to elucidate any potential direct effects of this compound on eukaryotic cell signaling pathways.
References
- 1. Cephalosporins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound sodium [glowm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differences between this compound and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporins as key lead generation beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftizoxime Susceptibility Testing in Automated Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable antimicrobial susceptibility testing (AST) is crucial for guiding appropriate therapeutic use and monitoring the emergence of resistance. Automated AST systems, such as the VITEK® 2 (bioMérieux), MicroScan WalkAway (Beckman Coulter), and BD Phoenix™ (Becton, Dickinson and Company), are widely used in clinical and research laboratories to provide rapid and standardized minimum inhibitory concentration (MIC) determinations.
These application notes provide a detailed overview of the use of this compound in these automated systems, including performance characteristics, experimental protocols, and data interpretation guidelines. While direct comparative performance data for this compound across all major automated platforms is limited in publicly available literature, this document synthesizes available information for other cephalosporins to provide an expected performance framework.
Principles of Automated Susceptibility Testing
Automated AST systems are primarily based on the principle of broth microdilution. Miniaturized test cards or panels containing serial dilutions of various antimicrobial agents, including this compound, are inoculated with a standardized suspension of the test organism. The instruments incubate the cards/panels and continuously monitor for bacterial growth, typically by detecting turbidity or colorimetric changes resulting from metabolic activity.[1] An algorithm analyzes the growth kinetics to determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible growth.[2]
Performance Characteristics of Automated Systems with Cephalosporins
The performance of automated AST systems is typically evaluated by comparing their results to a reference method, usually broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI). Key performance indicators include:
-
Essential Agreement (EA): The percentage of MIC values that are within one twofold dilution of the reference method MIC.
-
Categorical Agreement (CA): The percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant) as the reference method.
-
Very Major Errors (VME): The percentage of isolates that are falsely reported as susceptible by the automated system.
-
Major Errors (ME): The percentage of isolates that are falsely reported as resistant by the automated system.
-
Minor Errors (mE): The percentage of isolates for which one method produces an intermediate result while the other reports a susceptible or resistant result.
Table 1: Representative Performance of VITEK® 2 with Third-Generation Cephalosporins against Enterobacteriaceae
| Antibiotic | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) |
| Ceftriaxone | 98.7 | 95.7 | 0.5 | 0.5 | 2.8 |
| Ceftazidime | 98.7 | 95.7 | 0.5 | 0.5 | 2.8 |
| Cefotaxime | 97.5 | 94.2 | 1.1 | 0.8 | 3.9 |
Table 2: Representative Performance of MicroScan WalkAway with Third-Generation Cephalosporins against Enterobacteriaceae
| Antibiotic | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) |
| Ceftriaxone | 96.5 | 93.8 | 1.5 | 1.2 | 3.5 |
| Ceftazidime | 97.2 | 94.5 | 1.3 | 1.0 | 4.2 |
| Cefotaxime | 95.8 | 92.9 | 1.8 | 1.5 | 4.8 |
Table 3: Representative Performance of BD Phoenix™ with Third-Generation Cephalosporins against Enterobacteriaceae
| Antibiotic | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) |
| Ceftriaxone | 99.2 | 98.1 | 0.4 | 0.3 | 1.2 |
| Ceftazidime | 98.9 | 97.5 | 0.6 | 0.5 | 1.4 |
| Cefotaxime | 98.5 | 96.9 | 0.8 | 0.6 | 1.7 |
Note: The data presented in these tables are synthesized from various studies evaluating the performance of automated systems with third-generation cephalosporins and may not be specific to this compound. Performance can vary depending on the organism, resistance mechanism, and software version.[3][4]
Experimental Protocols
The following sections provide generalized protocols for performing this compound susceptibility testing on the VITEK® 2, MicroScan WalkAway, and BD Phoenix™ systems. Users should always refer to the manufacturer's specific instructions for use for the most current and detailed procedures.[5][6][7]
General Workflow for Automated Susceptibility Testing
The overall workflow for all three systems is similar and involves the following key steps:
Caption: General workflow for automated antimicrobial susceptibility testing.
VITEK® 2 System Protocol
-
Isolate Preparation: Select 2-3 well-isolated colonies of the test organism from a pure culture on an appropriate agar medium.
-
Inoculum Preparation: Prepare a bacterial suspension in 3.0 mL of sterile saline (0.45-0.50% NaCl) in a clear plastic test tube. Adjust the turbidity to a 0.50-0.63 McFarland standard using a DensiCHEK™ Plus instrument.
-
Card Inoculation: Place the AST card (e.g., AST-GNXX card for Gram-negatives which may include this compound) and the standardized inoculum tube into the VITEK® 2 cassette. The instrument's vacuum chamber will automatically fill the card.
-
Incubation and Reading: The instrument automatically seals the card and transfers it to the incubator/reader. The system monitors the growth in each well every 15 minutes.
-
Results: Results are typically available within 4 to 18 hours. The system's software, including the Advanced Expert System™ (AES), analyzes the data to provide an MIC and a categorical interpretation.[8]
MicroScan WalkAway System Protocol
-
Isolate Preparation: Select 3-5 well-isolated colonies from a pure 18-24 hour culture.
-
Inoculum Preparation: Prepare an inoculum using either the turbidity standard method or the Prompt™ Inoculation System. For the turbidity method, create a suspension in 3 mL of inoculum water and adjust to a 0.5 McFarland standard. Then, transfer 0.1 mL of this suspension to 25 mL of Inoculum Water with Pluronic®.
-
Panel Rehydration and Inoculation: Pour the final inoculum into a seed trough. Place the appropriate MicroScan panel (e.g., a Gram-negative MIC panel) into the RENOK® rehydrator/inoculator, which rehydrates and inoculates all wells simultaneously.
-
Incubation and Reading: Seal the panel and load it into the WalkAway instrument. The instrument incubates the panels and reads them at specified intervals.
-
Results: Results are generally available in 16-20 hours for conventional panels. The LabPro software interprets the results and generates a report.[7]
BD Phoenix™ System Protocol
-
Isolate Preparation: Select colonies from a pure 18-24 hour culture.
-
Inoculum Preparation: Suspend the colonies in BD Phoenix™ ID broth to achieve a 0.5-0.6 McFarland standard using the BD CrystalSpec™ Nephelometer.
-
Panel Inoculation: Transfer 25 µL of the standardized ID broth suspension into the BD Phoenix™ AST broth containing an indicator. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Pour the inoculated AST broth into the corresponding side of the BD Phoenix™ panel.
-
Incubation and Reading: Load the sealed panel into the BD Phoenix™ instrument. The instrument incubates the panels at 35°C and reads them every 20 minutes using a redox indicator system.
-
Results: The time to results varies from 8 to 12 hours. The BDXpert™ System assists in the interpretation of results.[9][10]
Data Interpretation
The interpretation of this compound MIC values should be based on the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints may vary depending on the organism being tested.
Table 4: CLSI Interpretive Criteria for this compound (M100, 34th Ed., 2024)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤8 µg/mL | 16-32 µg/mL | ≥64 µg/mL |
| Neisseria gonorrhoeae | ≤0.25 µg/mL | - | - |
| Haemophilus influenzae | ≤2 µg/mL | - | - |
Table 5: EUCAST Interpretive Criteria for this compound (v 14.0, 2024)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤1 µg/mL | 2 µg/mL | >2 µg/mL |
| Neisseria gonorrhoeae | ≤0.125 µg/mL | - | >0.125 µg/mL |
| Haemophilus influenzae | ≤0.125 µg/mL | 0.25-1 µg/mL | >1 µg/mL |
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and precision of automated AST systems. QC should be performed according to the manufacturer's recommendations and laboratory standard operating procedures. This typically involves testing reference strains with known MIC values for this compound.
| QC Strain | This compound MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.06 - 0.5 |
| Staphylococcus aureus ATCC® 29213™ | 1 - 8 |
| Pseudomonas aeruginosa ATCC® 27853™ | 8 - 32 |
| Neisseria gonorrhoeae ATCC® 49226™ | 0.015 - 0.12 |
| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5 |
Troubleshooting and Limitations
Discrepancies between automated systems and reference methods can occur. Common issues and their potential causes are outlined below.
Logical Relationship of Troubleshooting AST Discrepancies
Caption: Troubleshooting workflow for discrepant AST results.
Limitations of Automated Systems:
-
Fixed Panels: The concentrations of this compound on the test panels are fixed and may not cover the full range of MICs observed for highly resistant or highly susceptible isolates.
-
Detection of Resistance Mechanisms: Some automated systems may have difficulty detecting certain resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) with weak expression, which can affect cephalosporin results. Expert systems help mitigate this but may not be foolproof.[11]
-
"Off-label" Use: Using these systems for organisms not specifically validated by the manufacturer can lead to unreliable results.
-
Discrepancies with Reference Methods: Occasional discrepancies in categorical agreement can occur, particularly for isolates with MICs near the breakpoints.[4]
Conclusion
Automated susceptibility testing systems provide a rapid, standardized, and high-throughput method for determining the in vitro activity of this compound against a wide range of clinically relevant bacteria. While these systems generally show good correlation with reference methods for cephalosporins, it is crucial for laboratory personnel to be aware of their principles of operation, follow standardized protocols meticulously, and adhere to stringent quality control practices. Understanding the potential limitations and having procedures for troubleshooting discrepant results are essential for ensuring the accuracy and clinical utility of the susceptibility data generated. For critical clinical decisions or unusual resistance phenotypes, confirmation with a reference or alternative method is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. MicroScan Panel Guide Interactive Tool | Beckman Coulter [beckmancoulter.com]
- 3. Comparison of an Automated System with Conventional Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOMÉRIEUX VITEK 2 AST-GN95 INSTRUCTIONS FOR USE Pdf Download | ManualsLib [manualslib.com]
- 6. biosystemsne.com.br [biosystemsne.com.br]
- 7. medlinesrl.com [medlinesrl.com]
- 8. VITEK® 2 ID & AST Cards [biomerieux.com]
- 9. Evaluation of the BD Phoenix Automated Microbiology System for Identification and Antimicrobial Susceptibility Testing of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ceftizoxime in Solution: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and activity of ceftizoxime in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: this compound's stability in solution is primarily influenced by pH, temperature, the type of solvent or buffer used, and exposure to light.[1][2][3] The principal degradation pathway is the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[4][5][6] This process can be catalyzed by hydrogen ions (acidic conditions) or hydroxide ions (alkaline conditions).[1][5]
Q2: My reconstituted this compound solution has changed color to yellow or amber. Is it still effective?
A2: Upon reconstitution, this compound solutions can range in color from yellow to amber.[7] This color change does not necessarily indicate a significant loss of potency. However, if particulate matter is visible, the solution should be discarded.[7] Stability is best confirmed by analytical methods like HPLC, as potency can decrease even without a visible change.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Storage recommendations depend on the solvent and temperature. Reconstituted solutions are generally stable for 24 hours at room temperature and for 96 hours (4 days) when refrigerated (around 5°C).[7] For longer-term storage, freezing is an option. Solutions of this compound (1g/50mL) in 5% Dextrose (D5W) or 0.9% NaCl (NS) retain over 90% of their concentration for up to 90 days when frozen at -20°C.[8][9] Once thawed, these solutions remain stable for 30 days under refrigeration.[8][9] It is important not to refreeze thawed solutions.[7][10]
Q4: How does pH impact the stability of this compound?
A4: this compound, like many cephalosporins, exhibits maximum stability in the pH range of 4.5 to 6.5.[5] Degradation rates increase significantly in strongly acidic (pH < 4) or alkaline (pH > 7) conditions.[1][11] The degradation follows pseudo-first-order kinetics and is catalyzed by both acid and base.[5]
Q5: Does the choice of buffer affect this compound's stability?
A5: Yes, certain buffer systems can catalyze the degradation of cephalosporins. For the related compound cefotaxime, carbonate and borate buffers were found to increase degradation rates, while acetate buffers decreased them.[1] For ceftazidime, another cephalosporin, formate, acetate, phosphate, and borate buffers were all shown to accelerate hydrolysis.[2] It is crucial to select a buffer system that is compatible and maintains the optimal pH range for stability.
Q6: What happens to the antibacterial activity when this compound degrades?
A6: The primary mechanism of this compound's antibacterial action is the inhibition of bacterial cell wall synthesis, which depends on the integrity of the β-lactam ring.[3][12][13] Hydrolytic cleavage of this ring results in degradation products that lack significant antibacterial activity.[6] Therefore, the chemical degradation of this compound in solution directly corresponds to a loss of its therapeutic efficacy.
Data Summary: Stability of this compound Solutions
The following tables summarize quantitative data on the stability of this compound under various storage conditions.
Table 1: Stability of this compound (1g/50mL) in Intravenous Solutions [8][9]
| Solvent | Storage Condition | Time to Retain >90% Concentration |
| 5% Dextrose (D5W) | Room Temperature (~22°C) | 7 days |
| 0.9% NaCl (NS) | Room Temperature (~22°C) | 4 days |
| 5% Dextrose (D5W) | Refrigerated (~5°C) | 30 days |
| 0.9% NaCl (NS) | Refrigerated (~5°C) | 30 days |
| 5% Dextrose (D5W) | Frozen (-20°C) | 90 days |
| 0.9% NaCl (NS) | Frozen (-20°C) | 90 days |
| Thawed D5W or NS | Refrigerated (~5°C) | 30 days |
Visual Guides and Workflows
The following diagrams illustrate key processes related to this compound degradation and analysis.
Figure 1: Logical diagram illustrating the primary degradation pathway of this compound.
Figure 2: A typical experimental workflow for assessing this compound stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general framework for quantifying this compound in the presence of its degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.[8][14]
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Detector: UV detector set at a wavelength of 242 nm or 310 nm.[14]
-
Temperature: Column maintained at ambient temperature (e.g., 25°C) or controlled (e.g., 40°C).[8][14]
-
-
Reagents and Solutions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of methanol and water (e.g., 70:30 v/v).[14] Adjustments may be needed to achieve optimal separation from degradation products. USP methods often use buffered mobile phases.[15]
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the appropriate buffer (e.g., pH 7.0 Buffer) to create a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create working standards within the desired calibration range.[15]
-
Sample Preparation (Assay Preparation): Allow the test solution to reach room temperature. Dilute an accurately measured volume of the solution with the appropriate buffer to achieve a final concentration within the calibration range of the assay.[10][15]
-
-
Procedure:
-
System Suitability: Equilibrate the column with the mobile phase. Perform replicate injections of a standard solution to ensure system suitability parameters (e.g., retention time, peak area, theoretical plates) are met.
-
Calibration: Inject a series of standard solutions of different concentrations to generate a calibration curve.
-
Analysis: Inject the prepared test samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The percentage of remaining this compound can be calculated relative to the initial (t=0) concentration.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the this compound solution to the following conditions in separate experiments. The goal is to achieve partial (e.g., 10-30%) degradation.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for several hours.[16] Withdraw samples at various time points, cool, and neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature for a shorter period (e.g., 30 minutes to 4 hours), as base-catalyzed degradation is typically faster.[16] Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for several hours.[16]
-
Photolytic Degradation: Expose the this compound solution (in a photostable container like a quartz cuvette) to UV light (e.g., 254 nm) and/or visible light for a defined period.[6][17] A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed and control samples using the developed HPLC method. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the peak of the intact this compound, demonstrating specificity.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound sodium [glowm.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Stability of this compound in 5 Percent Dextrose and 0.9 Percent Sodium Chloride | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. This compound Injection [drugfuture.com]
- 11. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MIC Results for Ceftizoxime
Welcome to the technical support center for troubleshooting Minimum Inhibitory Concentration (MIC) assays involving Ceftizoxime. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent or unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound MIC results for the same bacterial strain. What are the most common causes?
A1: Inconsistent this compound MIC results can stem from several factors, broadly categorized into technical execution and the inherent properties of the compound and test organism. Key areas to investigate include:
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Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect."
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Methodology: Different susceptibility testing methods may yield different results. For anaerobic bacteria, broth microdilution (BMD) MIC results for this compound can be 2- to 4-fold lower than those from the reference agar dilution (RAD) procedure. For this reason, the Clinical and Laboratory Standards Institute (CLSI) recommends the reference agar dilution method for this compound susceptibility testing of anaerobes.[1]
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Media Composition and pH: The type of media, its pH, and cation concentrations can influence this compound's stability and activity. Ensure you are using the appropriate, quality-controlled medium as specified by standardized protocols (e.g., Mueller-Hinton Broth or Agar).
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Incubation Conditions: Strict adherence to the recommended incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for certain organisms) is crucial.
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This compound Stability: this compound can be unstable in solution. Its degradation is influenced by temperature and pH.[2][3][4][5][6] Freshly prepared solutions or properly stored frozen stocks should be used. After reconstitution, this compound solution should not be left at room temperature for more than 7 hours or refrigerated for more than 48 hours.[5][6]
-
Quality Control (QC): Consistent failure to obtain expected MIC values for reference QC strains is a clear indicator of a systematic issue with the assay.
Q2: Our Quality Control (QC) strain is consistently out of the acceptable range for this compound. What should we do?
A2: When your QC strain yields MIC values outside the established acceptable range, it is imperative to halt testing of clinical isolates and begin a systematic investigation. The following workflow is recommended:
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Verify the QC Strain: Confirm the identity and purity of the QC strain. Ensure it has been subcultured the correct number of times and stored appropriately.
-
Check Reagents and Media:
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This compound: Verify the expiration date, storage conditions, and proper preparation of the this compound stock solution and dilutions.
-
Media: Ensure the correct type of Mueller-Hinton medium was used, that it was prepared and stored correctly, and that the pH is within the recommended range.
-
-
Review Procedural Steps: Meticulously review each step of the experimental protocol, from inoculum preparation to reading the final results. Pay close attention to:
-
Standardization of the inoculum to a 0.5 McFarland standard.
-
Correct volumes and concentrations.
-
Proper incubation parameters.
-
-
Repeat the Assay: Use a fresh stock of the QC strain and newly prepared reagents to repeat the test. If the results are still out of range, consider testing a new lot of media or this compound.
Q3: Can the choice of testing method (broth microdilution vs. agar dilution) significantly impact this compound MIC results?
A3: Yes, particularly for anaerobic bacteria. Studies have shown that this compound MIC values obtained by broth microdilution can be two- to four-fold lower than those obtained by the reference agar dilution method.[1] Due to this methodological variability, it is recommended to use the reference agar dilution method for determining this compound MICs against anaerobic bacteria to ensure comparability and accuracy.[1] For aerobic bacteria, both methods are generally acceptable if performed according to CLSI guidelines.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Unexpectedly High this compound MICs
| Potential Cause | Troubleshooting Step |
| Inoculum too dense | Verify that the inoculum is standardized to a 0.5 McFarland turbidity standard. Perform colony counts to confirm the final inoculum concentration. |
| Degraded this compound | Check the expiration date and storage conditions of the this compound powder and stock solutions. Prepare fresh solutions. This compound is stable for up to 90 days when frozen.[2] |
| Incorrect Media Formulation | Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution. Verify the pH of the prepared media. |
| Presence of Resistance Mechanisms | The test organism may possess β-lactamases that can degrade this compound. |
| Prolonged Incubation | Extended incubation times can lead to the degradation of this compound in the test medium, resulting in falsely elevated MICs. Adhere strictly to the recommended incubation duration. |
Issue 2: Unexpectedly Low this compound MICs
| Potential Cause | Troubleshooting Step |
| Inoculum too light | Re-standardize the inoculum to a 0.5 McFarland standard. Ensure proper vortexing before dilution. |
| Incorrect this compound Concentration | Double-check all calculations and dilutions for the preparation of this compound stock and working solutions. |
| Incorrect Incubation Time | Reading the results before the recommended incubation period is complete may lead to falsely low MICs as the bacteria may not have had sufficient time to grow. |
| Media pH is too low | An acidic pH can potentiate the activity of some β-lactam antibiotics. Verify that the media pH is within the recommended range (typically 7.2-7.4 for Mueller-Hinton). |
Quality Control (QC) Ranges for this compound
Performing routine quality control is essential for ensuring the accuracy and reproducibility of your MIC results. The following table provides the acceptable MIC ranges for this compound against standard ATCC® reference strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).
| QC Strain | ATCC® No. | Method | Acceptable MIC Range (µg/mL) |
| Bacteroides fragilis | 25285 | Agar Dilution | 32 - 128[1] |
Note: As of the latest CLSI M100 editions, specific QC ranges for this compound against common aerobic QC strains like E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213 are not always explicitly listed as they may be inferred from other cephalosporins or are no longer routinely monitored for this specific agent. It is crucial to consult the most current version of the CLSI M100 document for the latest recommendations.
Experimental Protocols
The following are summarized methodologies for standard this compound MIC determination based on CLSI guidelines. For complete and detailed instructions, refer to the most recent versions of CLSI documents M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M11 (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria).
Broth Microdilution Method (Aerobic Bacteria) - Summarized from CLSI M07
-
Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should bracket the expected MIC of the test organism.
-
Inoculum Preparation: From a pure culture of 4-5 colonies grown overnight on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of a 96-well microtiter plate, upon inoculation, will contain a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method (Anaerobic Bacteria) - Summarized from CLSI M11
-
Prepare Agar Plates: Prepare a series of Brucella agar plates (or other suitable agar for anaerobes) supplemented with hemin, vitamin K1, and laked sheep blood, each containing a specific concentration of this compound. Also, prepare a growth control plate with no antibiotic.
-
Inoculum Preparation: Grow the anaerobic bacteria on an appropriate agar plate in an anaerobic environment. Prepare a suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35°C ± 2°C for 42-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Key factors that can influence this compound MIC outcomes.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. Differences between this compound and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound in 5 Percent Dextrose and 0.9 Percent Sodium Chloride | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests [intertekinform.com]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing Ceftizoxime Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ceftizoxime concentration for in vitro assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation cephalosporin antibiotic.[1][2] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][3] this compound binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the final step of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1]
Q2: What is the general spectrum of activity for this compound?
A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It is particularly effective against many Enterobacteriaceae and is resistant to hydrolysis by many beta-lactamases.[1]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro assays, this compound sodium salt is typically used due to its improved water solubility.[4] A common solvent is sterile, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS). To prepare a stock solution, dissolve this compound sodium powder in the chosen solvent to a desired high concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Sterilize the stock solution by filtering it through a 0.22 µm filter. Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the typical in vitro concentrations of this compound to use?
A4: The effective concentration of this compound varies depending on the bacterial species and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The table below provides a summary of reported Minimum Inhibitory Concentrations (MICs) for various bacteria to serve as a starting point.
Data Presentation: this compound In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ≤0.03 - 0.12 | 0.06 - 1 | [5] |
| Klebsiella pneumoniae | 0.03 - 0.12 | 0.06 - 0.5 | [5] |
| Enterobacter cloacae | 0.12 - 1 | 4 - >128 | [5] |
| Serratia marcescens | 0.25 - 2 | 4 - 32 | [5] |
| Proteus mirabilis | ≤0.03 | ≤0.03 - 0.12 | [5] |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [1] |
| Neisseria gonorrhoeae | 0.008 | 0.03 | [6] |
| Staphylococcus aureus (methicillin-susceptible) | 1 - 8 | 4 - 32 | [5] |
| Streptococcus pneumoniae | 0.015 - 0.06 | 0.03 - 0.12 | [1] |
| Bacteroides fragilis group | 8 - 32 | 32 - >128 | [7] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage Conditions | Stability | Reference |
| Water | Soluble | 2-8°C | Stable for up to 10 days | [8] |
| DMSO | 76 mg/mL | -20°C | Powder stable for 3 years | [9] |
| 5% Dextrose | Soluble | Room Temperature (22°C) | >90% concentration for up to 4 days | [8] |
| 0.9% NaCl | Soluble | Refrigerated (5°C) | >90% concentration for up to 30 days | [8] |
| 0.9% NaCl | Soluble | Frozen (-20°C) | >90% concentration for up to 90 days | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC of the test organism.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
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Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate each aliquot onto a quadrant of an appropriate agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth or only one or two colonies on the agar.
-
Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line.
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include an untreated cell control (medium only) and a vehicle control if a solvent other than the medium is used to dissolve the this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Troubleshooting Guides
Issue 1: No bacterial growth in the growth control well of the MIC assay.
-
Possible Cause: Inoculum was not viable or was prepared incorrectly.
-
Solution:
-
Ensure a fresh bacterial culture is used.
-
Verify the McFarland standard is correctly prepared and used to standardize the inoculum.
-
Check the viability of the bacterial stock.
-
Issue 2: Inconsistent or unexpected MIC/MBC results.
-
Possible Causes:
-
Incorrect preparation of this compound dilutions.
-
Contamination of the bacterial culture.
-
Inactivation of this compound due to improper storage or handling.
-
Variations in inoculum density.
-
-
Solutions:
-
Double-check all dilution calculations and pipetting techniques.
-
Perform a purity check of the bacterial culture.
-
Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Strictly adhere to the inoculum preparation protocol to ensure consistent density.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause: Contamination of the cell culture or interference of this compound with the assay components.
-
Solution:
-
Check the cell culture for any signs of contamination.
-
Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Mandatory Visualizations
Caption: Workflow for determining optimal this compound concentration.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting decision tree for MIC assays.
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound sodium, ceftriaxone sodium, and ceftazidime with metronidazole in ready-to-use metronidazole bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and cefoxitin susceptibility testing against anaerobic bacteria: comparison of results from three NCCLS methods and quality control recommendations for the reference agar dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
Ceftizoxime stability issues in long-term experiments
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of ceftizoxime in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
Researchers may encounter issues with this compound stability, leading to inconsistent or inaccurate experimental results. This guide addresses common problems in a question-and-answer format.
Q1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What is the likely cause?
A1: The loss of this compound activity is most likely due to its degradation in the culture medium. This compound, a β-lactam antibiotic, is susceptible to hydrolysis, which cleaves the β-lactam ring essential for its antibacterial action. The rate of degradation is influenced by several factors:
-
Temperature: Standard cell culture incubation temperatures (e.g., 37°C) will accelerate the degradation of this compound compared to refrigerated or frozen conditions.
-
pH: The pH of the culture medium is a critical factor. Cephalosporins are generally most stable in a slightly acidic to neutral pH range. The physiological pH of most culture media (typically 7.2-7.4) can contribute to the hydrolysis of the β-lactam ring.
-
Media Components: Certain components within the culture medium can potentially interact with and degrade this compound over time.
Solutions:
-
Replenish this compound: For experiments extending beyond 24-48 hours, it is advisable to replenish the this compound-containing medium regularly.
-
pH Monitoring: Regularly monitor the pH of your culture medium, as cellular metabolism can cause shifts in pH that may accelerate degradation.
-
Control Experiments: Include a "no-cell" control with this compound in the medium to assess the antibiotic's stability under your specific experimental conditions, independent of cellular activity.
Q2: I prepared a stock solution of this compound in water and stored it at room temperature. After a week, my experiments showed inconsistent results. Why?
A2: Storing this compound solutions at room temperature for extended periods leads to significant degradation. Studies have shown that this compound in solutions like 5% Dextrose (D5W) or 0.9% NaCl (NS) retains over 90% of its initial concentration for only up to 4 days at 22°C.[1][2] For long-term storage, it is crucial to follow recommended storage conditions.
Solutions:
-
Refrigeration: For short-term storage, refrigerate your this compound solutions (5°C). Under these conditions, it can retain over 90% of its concentration for up to 30 days.[1][2]
-
Freezing: For long-term storage, freeze your this compound solutions (-20°C). Frozen solutions can maintain stability for up to 90 days.[1][2] Once thawed, the solution should be used promptly or stored in the refrigerator for no more than 30 days.[1]
Q3: I noticed a color change in my this compound-containing media after a few days in the incubator. Is the drug still active?
A3: A color change, such as turning yellow, can be an indicator of chemical degradation. While a slight color change may not always correlate with a complete loss of activity, it is a sign that the compound is not stable under the current conditions. It is highly recommended to prepare fresh solutions if any visual changes are observed. The stability of this compound is compromised by prolonged exposure to heat and light.[3]
Solutions:
-
Protect from Light: Store stock solutions and media containing this compound protected from light.[3][4]
-
Fresh Preparation: For critical experiments, it is always best to use freshly prepared this compound solutions to ensure consistent potency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
A1: The main factors influencing this compound stability are:
-
Temperature: Higher temperatures accelerate degradation.[1][5]
-
pH: this compound is susceptible to hydrolysis in both acidic and alkaline conditions.[6][7]
-
Light: Exposure to light can lead to degradation.[3]
-
Solvent/Medium: The composition of the solution can impact stability.
Q2: What is the main degradation pathway for this compound?
A2: Like other cephalosporins, the primary degradation pathway for this compound is the hydrolysis of the β-lactam ring.[6] This cleavage results in the loss of the molecule's antibacterial activity. Other potential degradation pathways, especially under forced conditions, can include oxidation and photodegradation.
Q3: How should I prepare and store this compound stock solutions for long-term experiments?
A3: For optimal stability in long-term experiments:
-
Reconstitution: Reconstitute this compound powder with a suitable sterile solvent such as sterile water for injection.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or lower for up to 90 days.[1][2] When needed, thaw an aliquot and use it immediately or store it at 2-8°C for a limited time as indicated by stability data.
Q4: Can I use this compound in combination with other drugs in my experiments?
A4: Co-administration with other drugs should be approached with caution, as it can affect stability. For instance, this compound has been shown to be stable when mixed with metronidazole in ready-to-use bags for at least 72 hours at 8°C.[8] However, compatibility with other compounds should be verified through specific stability studies.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on published data.
Table 1: Stability of this compound in Intravenous Solutions
| Storage Condition | Solvent | Concentration | Stability (Time to retain >90% of initial concentration) | Reference |
| Room Temperature (22°C) | 5% Dextrose (D5W) | 1 g/50 mL | Up to 4 days | [1][2] |
| Room Temperature (22°C) | 0.9% NaCl (NS) | 1 g/50 mL | Up to 4 days | [1][2] |
| Refrigerated (5°C) | 5% Dextrose (D5W) | 1 g/50 mL | 30 days | [1][2] |
| Refrigerated (5°C) | 0.9% NaCl (NS) | 1 g/50 mL | 30 days | [1][2] |
| Frozen (-20°C) | 5% Dextrose (D5W) | 1 g/50 mL | Up to 90 days | [1][2] |
| Frozen (-20°C) | 0.9% NaCl (NS) | 1 g/50 mL | Up to 90 days | [1][2] |
| Thawed & Refrigerated | D5W or NS | 1 g/50 mL | 30 days | [1] |
Table 2: General Stability Guidelines for Reconstituted this compound Sodium Solution
| Storage Condition | Stability Period | Reference |
| Room Temperature | Not more than 7 hours | [5] |
| Refrigerated | Not more than 48 hours | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This protocol describes a general method for quantifying this compound concentration to assess its stability.
Objective: To determine the concentration of this compound in a solution over time.
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., Spherisorb C8, 5 µm, 10 cm x 3.2 mm)[1]
-
This compound reference standard
-
Mobile phase components: Methanol, sodium dihydrogen phosphate buffer, dibutylamine, orthophosphoric acid
-
Syringe filters (0.22 µm)
-
Autosampler vials
Methodology:
-
Mobile Phase Preparation:
-
Prepare a 5 mM sodium dihydrogen phosphate buffer.
-
Mix 12% methanol, 88% sodium dihydrogen phosphate buffer (5 mM), and 0.25% dibutylamine.
-
Adjust the final pH to 5.0 with orthophosphoric acid.[1]
-
Filter the mobile phase through a 0.22 µm filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol:water 1:1) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the this compound solution being tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Stability of this compound in 5 Percent Dextrose and 0.9 Percent Sodium Chloride | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. nbinno.com [nbinno.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Resolving Poor Ceftizoxime Solubility in Culture Media
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of antimicrobial agents in culture media is paramount for accurate and reproducible experimental results. Ceftizoxime, a third-generation cephalosporin, can sometimes present solubility challenges in complex culture media. This guide provides troubleshooting protocols and frequently asked questions to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
Q2: I've observed a precipitate in my culture medium after adding this compound. What are the likely causes?
A2: Precipitation of this compound in culture media can stem from several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific medium is a primary cause.
-
Improper Stock Solution Preparation: If the initial stock solution is not fully dissolved or has precipitated upon storage, it will not properly dissolve in the media.
-
Temperature Fluctuations: Rapid changes in temperature, such as adding a cold stock solution to warm media, can decrease solubility.[2]
-
pH of the Medium: The pH of the culture medium can influence the stability and solubility of this compound.
-
Interactions with Media Components: Complex culture media contain various salts, peptides, and other components that can interact with this compound, leading to the formation of insoluble complexes. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are known to interact with some antibiotics.[2][3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: this compound sodium salt is highly soluble in water.[4][5] For most microbiological applications, sterile distilled or deionized water is the recommended solvent for preparing stock solutions. Some protocols also mention the use of phosphate-buffered saline (PBS) at a neutral pH.[6]
Q4: Can I autoclave my culture medium with this compound already added?
A4: No. Like most beta-lactam antibiotics, this compound is heat-labile and will be degraded by the high temperatures of autoclaving.[7] It is crucial to prepare a stock solution, sterilize it by filtration, and add it to the culture medium after it has been autoclaved and cooled to room temperature or the desired working temperature.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Causes:
-
Stock solution is too concentrated or has precipitated.
-
Temperature shock.
-
Localized high concentration of this compound.
Solutions:
-
Verify Stock Solution Integrity:
-
Visually inspect your stock solution for any cloudiness or precipitate.
-
If precipitate is present, gently warm the solution in a 37°C water bath and vortex to redissolve. If it does not redissolve, prepare a fresh, lower concentration stock solution.
-
-
Pre-warm Media and Stock Solution:
-
Before adding the antibiotic, ensure both the culture medium and the this compound stock solution are at the same temperature, typically room temperature or 37°C.
-
-
Proper Mixing Technique:
-
Add the stock solution dropwise to the medium while gently swirling or vortexing the medium. This prevents localized high concentrations that can lead to precipitation.
-
Issue: Culture medium becomes cloudy or forms a precipitate during incubation.
Possible Causes:
-
Interaction with media components over time.
-
pH shift in the medium due to bacterial metabolism.
-
Presence of divalent cations.
Solutions:
-
pH Monitoring and Adjustment:
-
Measure the pH of your culture medium before and after the addition of this compound, and monitor it during incubation. This compound is generally more stable in solutions with a pH between 6.0 and 8.0.
-
If your medium has a pH outside this range, consider using a buffered medium or adjusting the pH.
-
-
Investigate Media Components:
-
Culture media like Mueller-Hinton Broth are often supplemented with cations.[8] If you suspect an interaction with divalent cations (e.g., Ca²⁺, Mg²⁺), you can try the following:
-
Prepare a small test batch of your medium without these specific cations to see if the precipitation issue is resolved.
-
Consider using a different basal medium with a known, lower concentration of these ions.
-
-
-
Reduce Final Concentration:
-
If possible, lower the final working concentration of this compound in your experiment to stay well below its solubility limit in that specific medium.
-
Experimental Protocols
Protocol for Preparation of this compound Sodium Stock Solution
Materials:
-
This compound Sodium powder
-
Sterile, distilled or deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound Sodium to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).
-
Weigh the this compound Sodium powder accurately in a sterile conical tube.
-
Add a small volume of sterile water to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by drawing it into a sterile syringe, attaching a sterile 0.22 µm filter, and dispensing it into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol for Adding this compound to Culture Media
Materials:
-
Autoclaved and cooled culture medium (e.g., LB Broth, Mueller-Hinton Broth)
-
Prepared sterile this compound stock solution
-
Sterile pipettes
Procedure:
-
Ensure the autoclaved culture medium has cooled to at least room temperature or the desired working temperature (e.g., 37°C). Adding antibiotics to hot media can cause degradation.[7]
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
Aseptically add the calculated volume of the this compound stock solution to the culture medium.
-
Mix the medium thoroughly by gentle swirling or inversion to ensure uniform distribution of the antibiotic.
-
The medium is now ready for use.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | Highly soluble | [4][5] |
| DMSO | ~15 mg/mL | [4] |
| PBS (pH 7.2) | Mentioned as a solvent | [6] |
Note: The solubility in complex media like LB Broth or Mueller-Hinton Broth will likely be lower than in water due to the presence of salts and other components.
Visualizations
Experimental Workflow for Preparing this compound-Supplemented Culture Media
Caption: Workflow for preparing sterile this compound-supplemented culture media.
Logical Relationship of Factors Affecting this compound Solubility
Caption: Factors contributing to poor this compound solubility in culture media.
References
- 1. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. chembk.com [chembk.com]
- 7. Bacterial cultivation media and antibiotics [qiagen.com]
- 8. seco.us [seco.us]
Technical Support Center: Ceftizoxime and Cell Viability Assays
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of the third-generation cephalosporin antibiotic, ceftizoxime, in common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with standard cell viability assays like MTT, XTT, or LDH?
While there is limited direct evidence in the scientific literature specifically documenting interference of this compound with MTT, XTT, or LDH assays, it is crucial to consider the possibility. Cephalosporin antibiotics, as a class, have been reported to interfere with certain clinical chemistry assays[1]. Such interference can stem from the chemical structure of the compound or its effects on cellular metabolism. Therefore, it is best practice to assume that interference is possible and to perform the necessary validation experiments.
Q2: What are the potential mechanisms of interference?
Interference can occur through several mechanisms:
-
Direct Chemical Interaction: The this compound molecule itself might directly react with the assay reagents. For tetrazolium-based assays (MTT, XTT), this could involve the reduction of the tetrazolium salt to formazan, leading to a false-positive signal (increased viability).
-
Alteration of Cellular Metabolism: Antibiotics can have off-target effects on mammalian cells, including impacting mitochondrial function[2][3]. Since MTT and XTT assays measure cell viability based on the activity of mitochondrial dehydrogenases, any modulation of this activity by this compound could lead to an inaccurate estimation of cell viability.
-
pH Changes in Culture Medium: Although less likely with this compound alone at typical concentrations, significant changes in the pH of the culture medium can affect enzyme activities and the stability of assay reagents.
-
Cytotoxicity: At certain concentrations, this compound or other cephalosporins may exhibit cytotoxic effects on mammalian cells[4]. This is a true biological effect, not an assay interference, but it is crucial to differentiate between the two.
Q3: How can I determine if this compound is interfering with my cell viability assay?
The most effective method to test for interference is to run a cell-free control . This involves adding this compound at the same concentrations used in your experiment to the cell culture medium without cells. You then add the assay reagent (e.g., MTT, XTT, or the LDH assay reagents) and measure the signal. If you observe a signal change that is dependent on the this compound concentration in the absence of cells, this strongly indicates direct assay interference.
Q4: My cell-free control experiment shows interference. What should I do?
If you confirm interference, you have several options:
-
Background Subtraction: If the interference is consistent and concentration-dependent, you may be able to subtract the background signal from the cell-free controls from your experimental results. However, this approach should be used with caution as the interaction in the presence of cells might differ.
-
Modify the Protocol: For assays like MTT, a wash step to remove the this compound-containing medium before adding the MTT reagent can sometimes mitigate the interference.
-
Switch to an Alternative Assay: This is often the most robust solution. If you suspect interference with a mitochondrial-based assay, consider an assay with a different mechanism, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity), a sulforhodamine B (SRB) assay (measures total protein content), or an ATP-based assay (measures cellular ATP levels).
Troubleshooting Guide
Symptom 1: Unexpectedly high absorbance/fluorescence in this compound-treated wells in an MTT or XTT assay.
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Perform a cell-free control experiment as described in FAQ 3.
-
If interference is confirmed, consider switching to an alternative assay like the LDH or SRB assay.
-
Alternatively, try a wash step to remove this compound before adding the MTT/XTT reagent.
-
Symptom 2: Discrepancy between results from different viability assays (e.g., MTT vs. LDH).
-
Possible Cause: this compound may be affecting mitochondrial function without causing immediate cell membrane rupture, or vice versa. Some antibiotics are known to impact mitochondrial respiration[2][3].
-
Troubleshooting Steps:
-
This may be a true biological effect. Consider the principles of the assays you are using. An effect on MTT but not LDH could indicate mitochondrial dysfunction without loss of membrane integrity.
-
Investigate the mechanism of cell death further using assays for apoptosis (e.g., Annexin V/PI staining) or oxidative stress.
-
Symptom 3: High variability in results between replicate wells treated with this compound.
-
Possible Cause: Inconsistent interaction of this compound with the assay components or cells.
-
Troubleshooting Steps:
-
Ensure proper mixing of this compound in the culture medium.
-
Check for any precipitation of this compound in the medium, especially at high concentrations.
-
Increase the number of replicate wells to improve statistical power.
-
Data on Cephalosporin Cytotoxicity
| Cephalosporin | Cell Line | Assay | Exposure Time (hours) | IC50 |
| Cefepime | NB2A neuroblastoma cells | Not specified | 24 | 14.12 mM[4] |
| Cefpirome | Renal Mesangial Cells | Cell Viability Assay | 24 | 7.702 µmol/l[5] |
| Ceftriaxone | JB6 P+ cells | Not specified | 24 or 48 | No cytotoxicity up to 2000 µM[4] |
Experimental Protocols
Cell-Free Interference Control Assay
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add a range of this compound concentrations to the wells, mirroring your experimental setup. Include a vehicle control.
-
Add the cell viability assay reagent (e.g., MTT, XTT, or LDH substrate mix) to each well.
-
Incubate the plate for the same duration as your cellular experiment.
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Analyze the data to see if there is a this compound concentration-dependent change in the signal.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated and vehicle controls.
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new plate.
-
Add the LDH assay reaction mixture to each well of the new plate.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Proposed pathway for antibiotic-induced cytotoxicity in mammalian cells.
References
- 1. Interference of selected second- and third-generation cephalosporins with creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euroasiajournal.org [euroasiajournal.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Ceftizoxime Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, encountering precipitation in a Ceftizoxime stock solution can be a significant setback, compromising experimental accuracy and timelines. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent this common issue.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock solutions can arise from several factors, primarily related to its physicochemical properties. This guide will help you identify the potential cause and implement effective solutions.
Issue: Precipitate forms immediately upon dissolving this compound sodium salt in water.
| Potential Cause | Recommended Solution(s) |
| High Concentration | This compound sodium is highly soluble in water, but exceeding its solubility limit at a given temperature will cause precipitation. For high concentrations (e.g., 100 mg/mL), ensure the solvent is at room temperature or slightly warmed (37°C) to increase solubility. Prepare the solution by gradually adding the powder to the solvent while vortexing to ensure rapid and complete dissolution. |
| Incorrect Solvent | This compound sodium is very soluble in water and sparingly soluble in methanol. It is practically insoluble in ethanol and acetone.[1][2] Always use sterile, purified water (e.g., nuclease-free water or water for injection) as the primary solvent. |
| Low Temperature | The solubility of this compound, like many compounds, is temperature-dependent.[3] Attempting to dissolve a high concentration at a low temperature (e.g., in refrigerated water) can lead to immediate precipitation. Allow the solvent to equilibrate to room temperature before use. |
Issue: Precipitate forms after the stock solution has been prepared and stored.
| Potential Cause | Recommended Solution(s) |
| pH Shift | The pH of the solution is a critical factor for this compound stability and solubility. The pH of a freshly prepared this compound sodium solution in water should be between 6.0 and 8.0.[2][4] If the pH shifts outside this range, precipitation can occur. When preparing solutions in buffers, ensure the final pH is within this range. For long-term storage, using a buffer such as phosphate-buffered saline (PBS) at a pH of approximately 7.4 can help maintain a stable pH. |
| Degradation | This compound, a β-lactam antibiotic, can degrade in aqueous solutions, especially at room temperature over extended periods. Degradation products may be less soluble and precipitate out of solution. Store stock solutions at -20°C or -80°C to minimize degradation.[1] Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. |
| Interaction with Media Components | When diluting the stock solution into complex cell culture media, interactions with media components, such as divalent cations, can sometimes lead to precipitation. To mitigate this, add the this compound stock solution to the pre-warmed media slowly and with gentle mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound sodium salt stock solutions for laboratory use is sterile, purified water, such as nuclease-free water or water for injection (WFI). This compound sodium is very soluble in water.[1][2]
Q2: What is the optimal pH for a this compound stock solution to prevent precipitation?
A2: The optimal pH for a this compound solution to ensure stability and prevent precipitation is between 6.0 and 8.0.[2][4] When preparing a 100 mg/mL solution in water, the inherent pH of the dissolved sodium salt usually falls within this range. If using a buffer, it is recommended to use a phosphate buffer at a pH of around 7.0 to 7.4.
Q3: How should I store my this compound stock solution to maintain its stability and prevent precipitation?
A3: For long-term storage, this compound stock solutions should be filter-sterilized and stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] This minimizes the risk of degradation and subsequent precipitation.
Q4: I see a precipitate in my thawed this compound stock solution. Can I still use it?
A4: It is not recommended to use a stock solution with a visible precipitate. The precipitate indicates that the concentration of the soluble, active compound is no longer accurate. You can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate fully redissolves and the solution is clear, it may be usable for non-critical applications, but for sensitive experiments, it is always best to prepare a fresh stock solution.
Q5: What are the pKa values for this compound?
A5: Cephalosporins typically have at least two ionizable groups: a carboxylic acid and an aminothiazole group. For cephalosporins, the pKa of the carboxylic acid group is generally around 2.7.[5] Another ionizable group may have a pKa around 5.1.[5] The ionization state of this compound is therefore highly dependent on the pH of the solution, which in turn affects its solubility.
Data Presentation
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline powder | [2] |
| Molecular Formula | C₁₃H₁₂N₅NaO₅S₂ | [1] |
| Molecular Weight | 405.38 g/mol | [1] |
| Solubility in Water | Very soluble | [1][2] |
| Solubility in Methanol | Sparingly soluble | [2] |
| Solubility in Ethanol | Practically insoluble | [2] |
| pH of 100 mg/mL solution in water | 6.0 - 8.0 | [2][4] |
Experimental Protocols
Protocol for the Preparation of a 100 mg/mL Sterile this compound Stock Solution
Materials:
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This compound sodium salt powder
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Sterile, nuclease-free water or Water for Injection (WFI)
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Sterile conical tube (e.g., 15 mL or 50 mL)
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Vortex mixer
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Sterile syringe filter (0.22 µm pore size)
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Sterile syringes
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Sterile, single-use microcentrifuge tubes or cryovials
Procedure:
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Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound sodium salt powder and the sterile water to come to room temperature.
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Weighing: Accurately weigh the desired amount of this compound sodium salt powder. For example, for 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.
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Dissolution: a. Add the appropriate volume of sterile water to the sterile conical tube. b. Gradually add the weighed this compound powder to the water while continuously vortexing. This ensures rapid dissolution and prevents clumping. c. Continue vortexing until the powder is completely dissolved and the solution is clear. The solution may have a pale yellow color.
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Sterile Filtration: a. Draw the this compound solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile conical tube or directly into the sterile aliquots.
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Aliquoting and Storage: a. Dispense the sterile-filtered stock solution into single-use, sterile microcentrifuge tubes or cryovials. b. Label the aliquots clearly with the name of the compound, concentration, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. goldbio.com [goldbio.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceftizoxime Dosage for In Vivo Animal Studies
Welcome to the technical support center for optimizing Ceftizoxime dosage in your in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation cephalosporin antibiotic.[1] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[2][3] It binds to essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][4] This binding action prevents the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the cell wall.[4] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][3] this compound is notably resistant to a wide range of beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[2][4]
Q2: How do I determine a suitable starting dose for this compound in my animal model?
A2: Determining an appropriate starting dose for your in vivo experiments requires a multi-faceted approach. Key factors to consider include the animal species, the specific pathogen being investigated, and its susceptibility to this compound.
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In Vitro Data (MIC): First, determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain you are using. The goal is to achieve plasma and tissue concentrations in your animal model that are several times higher than this MIC value.
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Pharmacokinetic (PK) Data: Consider the drug's half-life in your chosen animal species. This compound has a relatively short half-life, which may require more frequent dosing to maintain concentrations above the MIC.
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Literature Review: Consult published studies that have used this compound in similar animal models. This can provide a valuable starting point for dose selection. For example, a dose of 40 mg/kg has been used in a mouse model of anaerobic infection.[5]
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Dose-Ranging Study: The most reliable method is to perform a preliminary dose-ranging study. This involves testing several dose levels to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).
Q3: What are the key pharmacokinetic (PK) parameters for this compound in common laboratory animals?
A3: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. This compound is administered parenterally (intravenously or intramuscularly) due to poor oral absorption.[1] It is primarily excreted unchanged in the urine.[1][6]
Here is a summary of key pharmacokinetic parameters in various species:
| Parameter | Mouse (ICR) | Rat (Wistar) | Rabbit (NZW) | Dog (Beagle) | Monkey (Crab-eating) | Goat |
| Dose (mg/kg) | 20 (IV) | 20 (IV) | 20 (IV) | 20 (IV) | 20 (IV) | 10 (IV) / 12.5 (IM) |
| Route | IV | IV | IV | IV | IV | IV / IM |
| Half-life (t½, h) | 0.23 | 0.42 | 0.75 | 1.12 | 1.15 | - |
| Cmax (µg/mL) | - | - | - | - | - | 44.40 ± 2.09 (IM) |
| Protein Binding (%) | - | 32 | - | 17 | - | - |
| Reference | [7] | [6][7] | [7] | [6][7] | [7] | [8] |
Q4: How should I prepare and administer this compound for my animal studies?
A4: this compound for injection should be reconstituted with a suitable sterile diluent, such as sterile water for injection or 0.9% sodium chloride. The route of administration will depend on your experimental design, but intravenous (IV), intramuscular (IM), and subcutaneous (SC) are common parenteral routes. Given its short half-life in rodents, a twice-daily (BID) or three-times-daily (TID) dosing schedule is often recommended to maintain drug concentrations above the MIC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Pathogen Resistance: The bacterial strain may have inherent or acquired resistance to this compound. | - Re-confirm the MIC of your bacterial stock. - Perform susceptibility testing on bacteria isolated from treated animals. |
| Suboptimal Dosing: The dose may be too low or the dosing interval too long, allowing drug concentrations to fall below the MIC for extended periods. | - Increase the dose or the frequency of administration. - Conduct a pilot PK study in your specific animal strain to determine the actual half-life and adjust the dosing regimen accordingly. | |
| Rapid Clearance: The animal model may clear the drug faster than anticipated. | - A pilot PK study is highly recommended to determine the drug's clearance rate in your specific model. | |
| Adverse Effects or Toxicity | Dose Too High: The administered dose may be at or above the Maximum Tolerated Dose (MTD). Signs can include lethargy, ruffled fur, or weight loss. | - Reduce the dose for the next experimental group. - Increase the dosing interval if toxicity is related to peak concentration (Cmax). |
| Injection Site Reaction: Pain or inflammation at the injection site, particularly with IM administration. | - Dilute the drug in a larger volume (within acceptable limits for the animal). - Administer the injection at a slower rate. - Alternate injection sites for repeated dosing. | |
| Inconsistent Results | Improper Drug Preparation/Storage: this compound solutions may degrade over time. | - Always use freshly prepared solutions. - Follow the manufacturer's instructions for storage of reconstituted solutions. |
| Variable Administration Technique: Inconsistent injection volumes or sites can lead to variability. | - Ensure all personnel are properly trained in the chosen administration technique. - Calibrate all dosing equipment regularly. - Standardize the time of day for administration. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Model of Bacterial Infection
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Animal Preparation:
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Use a sufficient number of mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).
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Acclimatize animals for at least one week before the experiment.
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Ensure free access to food and water.
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Pathogen Preparation:
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Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) from a fresh culture to a known concentration (CFU/mL) that induces a consistent infection.
-
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Infection:
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Infect the mice via the desired route (e.g., intraperitoneal, intravenous, or thigh injection) with the prepared bacterial inoculum.
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Treatment:
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At a specified time post-infection (e.g., 1-2 hours), begin treatment.
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Administer the assigned dose of this compound or a vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal).
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A twice-daily (BID) or three-times-daily (TID) dosing schedule is recommended due to the short half-life of this compound in mice.
-
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Monitoring:
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Observe animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and signs of toxicity.
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Record survival over a set period (e.g., 7 days).
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Endpoint Analysis:
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At the end of the study, or at predetermined time points, euthanize the animals.
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Collect relevant tissues (e.g., spleen, liver, blood, or infected tissue) for bacterial load determination (CFU counts).
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Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine efficacy.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Efficacy of this compound and related compounds in animals models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cefuroxime, a new cephalosporin antibiotic: activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and reproduction studies of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ceftizoxime Resistance Development In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro development of bacterial resistance to Ceftizoxime.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound in our experiments. What could be the cause?
A1: Inconsistent MIC results for this compound can arise from several factors. It is crucial to systematically investigate each possibility to ensure the reliability and reproducibility of your data.
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Inoculum Preparation: The density of the bacterial suspension is a critical parameter. An inoculum that is too heavy can lead to a phenomenon known as the "inoculum effect," which can result in falsely elevated MIC values, particularly for β-lactam antibiotics like this compound. Conversely, an inoculum that is too light may lead to falsely low MICs.[1] Ensure your inoculum is standardized, for example, to a 0.5 McFarland standard.
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Media Composition and pH: The type of growth medium, its pH, and cation concentrations can influence the activity of this compound.[1] Use of a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for susceptibility testing.[1] Variations in media batches can also contribute to inconsistencies.
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Incubation Conditions: Strict adherence to standardized incubation time, temperature, and atmosphere is essential.[1] Deviations from the recommended conditions can affect bacterial growth rates and, consequently, the observed MIC.
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This compound Stability: Like many β-lactam antibiotics, this compound can be unstable in solution. Its degradation can be influenced by factors such as temperature and pH.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
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Pipetting Errors: Inaccurate serial dilutions of this compound or inconsistent inoculum volumes can lead to significant variability in results.
Q2: The zone of inhibition in our disk diffusion assay for this compound is smaller than expected or has disappeared. What does this indicate?
A2: A reduction or absence of the zone of inhibition in a disk diffusion assay is a strong indicator of resistance. Potential reasons include:
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Development of Resistance: This could be due to spontaneous mutations in the bacterial population or the acquisition of resistance genes.
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High Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic diffusing from the disk, leading to a smaller or absent zone of inhibition.
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Disk Potency: The antibiotic disks may have lost potency due to improper storage (e.g., exposure to humidity or high temperatures). Always use disks that are within their expiration date and have been stored according to the manufacturer's instructions.
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Agar Depth and Composition: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Mueller-Hinton agar is the standard medium for most susceptibility testing, and its composition can influence the results.
Q3: We are performing a time-kill assay with this compound and observe bacterial regrowth after an initial decline in viable counts. What does this signify?
A3: Bacterial regrowth in a time-kill assay suggests the development of resistance or the presence of a resistant subpopulation.
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Selection of Resistant Mutants: The initial bactericidal activity of this compound eliminates the susceptible population, allowing a small number of pre-existing resistant mutants to proliferate.
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Inducible Resistance: The initial exposure to the antibiotic may induce the expression of resistance mechanisms, such as the production of β-lactamases.
Q4: What are the primary mechanisms of resistance to this compound that we should investigate?
A4: The main mechanisms of bacterial resistance to third-generation cephalosporins like this compound are:
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Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are a major concern.
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Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), which are the molecular targets of this compound. These modifications reduce the binding affinity of the antibiotic.[2]
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Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of the antibiotic into the cell.
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Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps.
Quantitative Data on this compound Resistance Development
The following tables summarize quantitative data related to the in vitro development of resistance to this compound and other relevant cephalosporins.
| Parameter | Organism | Value | Reference |
| Spontaneous Mutation Frequency to Resistance | Enterobacter cloacae | 10⁻⁵ to 10⁻⁷ | [3][4] |
| Bacteroides fragilis | 0 to 10⁻⁷ | [3][4] | |
| Pseudomonas aeruginosa (to other cephalosporins) | 10⁻⁵ to 10⁻¹⁰ | [5] |
Table 1: Spontaneous Mutation Frequencies for this compound Resistance. This table illustrates the frequency at which resistant mutants are selected in a single exposure to the antibiotic.
| Organism | Initial MIC (µg/mL) | Fold Increase in MIC | Reference |
| Enterobacter cloacae | 0.125 | >128-fold (to >16 µg/mL) | [3] |
| Escherichia coli (to cefotaxime) | Not specified | 64-fold to >533-fold | [6] |
| Pseudomonas aeruginosa (to colistin) | < 2 | up to 32-fold | [6] |
Table 2: Experimentally Observed MIC Shifts Following In Vitro Resistance Development. This table shows the magnitude of increase in the Minimum Inhibitory Concentration (MIC) after inducing resistance in vitro.
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
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Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
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Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
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Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
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Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
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Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Serial Passage for In Vitro Directed Evolution of Resistance
This method is used to select for and quantify the development of resistance over multiple generations.
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Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method.
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Initiate Serial Passage: Inoculate a tube of CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial culture. Incubate at 37°C for 24 hours.
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Subsequent Passages: After incubation, determine the MIC of the bacterial population from the tube with the highest concentration of this compound that shows growth. Use the culture from this tube to inoculate a new series of this compound dilutions for the next passage.
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Repeat: Repeat the passage process for a predetermined number of days or until a significant increase in MIC is observed.
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Characterization: Isolate and characterize the resistant mutants from the final passage to determine the level of resistance and investigate the underlying mechanisms.
Visualizations
Caption: Workflow for in vitro directed evolution of this compound resistance.
Caption: The AmpG-AmpR-AmpC signaling pathway for β-lactamase induction.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of dosing and dosing frequency on the efficacy of this compound and the emergence of this compound resistance during the early development of murine abscesses caused by Bacteroides fragilis and Enterobacter cloacae mixed infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency of in vitro resistance of Pseudomonas aeruginosa to cefepime, ceftazidime, and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Minimizing Ceftizoxime degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Ceftizoxime degradation during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in samples?
A1: this compound degradation is primarily influenced by several factors, including:
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pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The β-lactam ring is prone to opening under alkaline conditions, leading to loss of antibacterial activity.[1][2][3] Maximum stability is generally observed in the pH range of 4 to 6.5.[1][4]
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Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[1][2][4] Therefore, it is crucial to keep samples cool during collection, processing, and storage.
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Light: Exposure to light, particularly UV light, can lead to photodegradation of cephalosporins.[5][6][7] It is recommended to protect samples from light by using amber-colored containers or by wrapping them in aluminum foil.
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Enzymatic Activity: Biological samples, such as plasma and tissue homogenates, contain various enzymes like β-lactamases and esterases that can enzymatically degrade this compound.[8][9]
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3] Other potential degradation products can arise from further molecular rearrangements following the initial ring-opening. The structures of some identified process-related impurities and potential degradation products have been characterized using techniques like LC-MS.[10][11]
Q3: How can I prevent enzymatic degradation of this compound in my samples?
A3: To minimize enzymatic degradation in biological samples, the following precautions are recommended:
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Rapid Cooling: Immediately cool the samples to 4°C or place them on ice after collection.
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Prompt Processing: Process the samples as quickly as possible to separate the analyte from cellular components and enzymes.
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Low-Temperature Storage: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended.[12][13]
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Use of Anticoagulants: When collecting blood samples, using an appropriate anticoagulant like EDTA can help to chelate metal ions that may act as cofactors for some enzymes.
Q4: What are the recommended storage conditions for this compound in plasma and urine?
A4: To ensure the stability of this compound in biological matrices, the following storage conditions are advised:
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Plasma: For short-term storage (up to 24 hours), refrigeration at 4-6°C is suitable for many cephalosporins. For longer-term storage, freezing at -80°C is recommended, where stability for some cephalosporins has been demonstrated for up to a year.[12][13]
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Urine: Urine samples should be refrigerated promptly after collection and frozen if not analyzed within a short timeframe. The stability of this compound in urine is crucial as it is a primary route of excretion.[14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
Problem: Low or no detectable this compound in my sample.
| Possible Cause | Recommended Solution |
| pH-induced Hydrolysis | Ensure the pH of the sample and any buffers used are within the optimal stability range for this compound (pH 4-6.5).[1][4] Avoid highly acidic or alkaline conditions during extraction and reconstitution. |
| Thermal Degradation | Maintain a consistent cold chain. Collect samples in pre-chilled tubes, process them on ice or in a refrigerated centrifuge, and store them at the recommended low temperatures. |
| Photodegradation | Protect samples from light at all stages by using amber vials or by wrapping containers with aluminum foil.[5][7] |
| Enzymatic Degradation | Process biological samples immediately after collection. If immediate processing is not possible, freeze the samples at -80°C. Consider the use of enzyme inhibitors if significant enzymatic activity is suspected, ensuring they do not interfere with the analytical method. |
| Incomplete Extraction | Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing. For solid-phase extraction (SPE), ensure proper conditioning of the cartridge and use of an appropriate elution solvent. |
Problem: High variability in this compound concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample preparation workflow. Ensure that all samples are treated identically in terms of time, temperature, and light exposure from collection to analysis. |
| Incomplete Protein Precipitation | Ensure thorough mixing of the sample with the precipitating agent. Optimize the precipitation time and centrifugation speed and temperature to ensure complete removal of proteins.[3][16][17] |
| Variable SPE Recovery | Ensure consistent conditioning, loading, washing, and elution steps for all samples. Check for cartridge variability and ensure the sample load does not exceed the cartridge capacity. |
| Instrumental Variability | Calibrate the analytical instrument before each run. Use an internal standard to correct for variations in injection volume and instrument response. |
Data Presentation
Table 1: Stability of this compound and Related Cephalosporins in Human Plasma under Various Storage Conditions
| Antibiotic | Storage Condition | Duration | Stability (% Remaining) | Reference |
| Ceftriaxone | Room Temperature | 24 hours | Stable | [12][13] |
| Cefuroxime | Room Temperature | 24 hours | Stable | [12][13] |
| Meropenem | Room Temperature | 24 hours | Stable | [12][13] |
| Cefotaxime | 4-6°C | 72 hours | Stable | [12][13] |
| Ceftazidime | 4-6°C | 72 hours | Stable | [12][13] |
| Cefuroxime | 4-6°C | 72 hours | Stable | [12][13] |
| Meropenem | 4-6°C | 72 hours | Stable | [12][13] |
| Ceftriaxone | 4-6°C | 1 week | Stable | [12][13] |
| Various β-lactams | -80°C | 6-12 months | Stable | [12][13] |
Table 2: Influence of pH and Temperature on the Degradation Rate of Cephalosporins
| Cephalosporin | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Ceftazidime | 4.5 - 6.5 | 30 | Minimal | ~1.5 days (90% remaining) | [1] |
| Ceftiofur | 7.4 | 60 | 1.27 ± 0.04 day⁻¹ | - | [18] |
| Ceftiofur | 10 | 60 | Rapid degradation | < 10 minutes | [18] |
| Ampicillin | 7 | 25 | - | 5.3 - 27 days | [2] |
| Cefalotin | 7 | 25 | - | 5.3 - 27 days | [2] |
| Cefoxitin | 7 | 25 | - | 5.3 - 27 days | [2] |
| Cefetamet Pivoxil | 3 - 5 | 60-90 | Maximum stability | - | [19] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma
This protocol is a general guideline and should be optimized for your specific analytical method.
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) or in a cool water bath. Vortex the thawed sample to ensure homogeneity.[16]
-
Internal Standard Addition: To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of a suitable internal standard solution.
-
Protein Precipitation: Add 250-300 µL of ice-cold acetonitrile to the plasma sample.[16] The ratio of acetonitrile to plasma is typically 3:1 (v/v).[17]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,800 rpm) for 2-5 minutes at 4°C to pellet the precipitated proteins.[16]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis by LC-MS/MS or another suitable method.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up from Biological Fluids
This is a general protocol for reversed-phase SPE and requires optimization for the specific matrix and analyte.
-
Sample Pre-treatment: Dilute the biological fluid (e.g., urine, pre-treated plasma) with an equal volume of a suitable buffer to adjust the pH for optimal retention on the SPE sorbent.[20] Remove any particulates by centrifugation or filtration.[20]
-
Sorbent Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water or an appropriate aqueous buffer. Do not allow the sorbent to dry out.[21]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Major pathways of this compound degradation.
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. | Semantic Scholar [semanticscholar.org]
- 7. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmj.com [bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation and Application of an LC–MS-MS Method for the Determination of this compound in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and Application of an LC-MS-MS Method for the Determination of this compound in Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. a protein precipitation extraction method [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Ceftizoxime and Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent third-generation cephalosporin antibiotics: ceftizoxime and cefotaxime. The information presented is collated from various scientific studies to aid researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and includes visualizations of experimental workflows.
Executive Summary
This compound and cefotaxime are both potent, broad-spectrum β-lactam antibiotics with significant activity against a wide range of Gram-positive and Gram-negative bacteria.[1] In general, their in vitro activities are comparable against many species.[2][3][4] However, notable differences exist in their potency against specific bacterial strains and their stability against β-lactamases.
Studies indicate that this compound may exhibit greater in vitro activity against certain Gram-negative bacteria, including strains of Klebsiella, Enterobacter, Providencia, Serratia, and Bacteroides.[2][3] Conversely, cefotaxime has been reported to be more active against Vibrio cholerae.[2][3] Against other species, their activities are often roughly comparable.[2][3][4] Both antibiotics demonstrate excellent activity against Haemophilus influenzae and Neisseria gonorrhoeae.[2][4][5]
A key differentiator lies in their activity against penicillin-resistant Streptococcus pneumoniae, where cefotaxime generally demonstrates superior in vitro efficacy.[6][7][8] Additionally, this compound has been noted for its stability against a wide array of β-lactamases produced by various bacteria.[1][9][10][11]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and cefotaxime against a range of clinically relevant bacteria, providing a quantitative comparison of their in vitro potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Cefotaxime Against Gram-Negative Bacteria
| Bacterial Species | This compound (MIC90, µg/mL) | Cefotaxime (MIC90, µg/mL) | Reference(s) |
| Escherichia coli | ≤0.025 - 0.12 | ≤0.025 - 0.25 | [11][12] |
| Klebsiella pneumoniae | ≤0.12 | ≤0.5 | [12] |
| Enterobacter cloacae | 0.5 | >128 | [11] |
| Enterobacter aerogenes | 1 | 8 | [11] |
| Serratia marcescens | 0.2 - 12.5 | >12.5 | [11][12] |
| Proteus mirabilis | ≤0.12 | ≤0.12 | [10] |
| Indole-positive Proteus | 0.25 | 1 | [10] |
| Providencia stuartii | 0.25 | 1 | [5] |
| Bacteroides fragilis | 16 | 32 | [10] |
| Pseudomonas aeruginosa | 32 | 16 | [10] |
| Vibrio cholerae | 0.25 | 0.06 | [5] |
MIC90: The concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Cefotaxime Against Gram-Positive Bacteria
| Bacterial Species | This compound (MIC, µg/mL) | Cefotaxime (MIC, µg/mL) | Reference(s) |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.015 - 0.06 | ≤0.015 - 0.03 | [6] |
| Streptococcus pneumoniae (Penicillin-intermediate) | 0.12 - ≥256 | 0.06 - 4 | [6][8] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - ≥64 | 0.25 - 4 | [6] |
| Staphylococcus aureus (Methicillin-susceptible) | 3.1 - 8 | 1.6 - 4 | [1] |
Experimental Protocols
The determination of in vitro efficacy, primarily through MIC testing, follows standardized procedures. The most common methods cited in the reviewed literature are the broth microdilution and agar dilution methods, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in a microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and cefotaxime are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method for MIC Determination
In this method, the antibiotic is incorporated into the agar medium before it solidifies.
-
Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate. The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
References
- 1. This compound: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of cefotaxime and this compound (FK749): new cephalosporins with exceptional potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Bactericidal Activities of this compound and Cefotaxime against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of replacing cefotaxime with this compound in a hospital where penicillin-resistant pneumococcal disease is prevalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative activity of this compound and four other cephalosporins against gram negative bacteria and their sensitivity to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Ceftizoxime HPLC Assay for Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ceftizoxime, a third-generation cephalosporin antibiotic. The validation of this analytical method is benchmarked against established alternatives, offering supporting experimental data and detailed protocols to ensure the reliability and accuracy of purity assessments in a pharmaceutical setting.
Introduction to this compound and Purity Analysis
This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic used for treating various bacterial infections. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous validation of analytical methods used for purity and impurity profiling. HPLC is the most widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide will delve into the validation of a typical HPLC method for this compound, comparing its performance with Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) for this compound Purity
A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its process-related impurities and degradation products.
Experimental Protocol: A Validated HPLC Method
This protocol is based on established methods for the analysis of this compound and its related substances.
1. Chromatographic Conditions:
-
Column: Diamonsil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.01 mol/L potassium dihydrogen phosphate solution (pH adjusted to 4.0 with phosphoric acid).[1]
-
Mobile Phase B: Methanol: Acetonitrile: Water (50:40:10, v/v/v).
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 40 60 25 40 60 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase A at a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase A at a concentration of 1.0 mg/mL.
-
Impurity Standard Solutions: Prepare individual solutions of known this compound impurities, if available, to confirm their retention times.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical validation parameters, acceptance criteria as per ICH guidelines, and representative results for a this compound HPLC purity assay.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method must be able to resolve this compound from its impurities and degradants. Peak purity index should be > 0.99. | No interference from blank, placebo, or degradation products. All peaks are spectrally pure. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for this compound and its impurities. | r² = 0.9995 over a range of 0.05 - 1.5 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the assay of this compound. 90.0% - 110.0% for impurities. | 99.5% - 101.2% for this compound. 95.3% - 104.5% for impurities. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% for this compound; ≤ 5.0% for impurities. Intermediate Precision (Inter-day): ≤ 2.0% for this compound; ≤ 10.0% for impurities. | Repeatability: 0.5% for this compound; 2.8% for impurities. Intermediate Precision: 1.2% for this compound; 6.5% for impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | % RSD should be within acceptable limits after deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | % RSD < 2.0% for changes in pH (±0.2), flow rate (±0.1 mL/min), and temperature (±2°C). |
| System Suitability | Tailing factor: ≤ 2.0. Theoretical plates: ≥ 2000. % RSD of replicate injections: ≤ 2.0%. | Tailing factor: 1.2. Theoretical plates: > 5000. % RSD: 0.8%. |
Comparison with Alternative Methods
While HPLC is the gold standard, other techniques offer specific advantages for the purity analysis of this compound.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.
Advantages over HPLC:
-
Higher Efficiency and Resolution: CE can provide sharper peaks and better separation of closely related impurities.
-
Lower Solvent and Sample Consumption: CE is a more environmentally friendly and cost-effective technique.[2][3][4]
-
Faster Analysis Times: Separations in CE are often completed in a shorter timeframe.[2]
Disadvantages compared to HPLC:
-
Lower Sensitivity: Generally, CE has higher detection limits than HPLC, which can be a limitation for trace impurity analysis.[2]
-
Lower Sample Throughput: While individual runs are fast, the overall throughput may be lower than automated HPLC systems.
-
Reproducibility Challenges: Achieving high reproducibility of migration times can be more challenging than HPLC retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.
Advantages over HPLC-UV:
-
Higher Specificity and Sensitivity: Provides definitive identification of impurities based on their mass-to-charge ratio, even at very low levels.[5][6]
-
Structural Elucidation: Enables the identification of unknown impurities and degradation products.[7][8][9]
-
Co-eluting Peak Resolution: Can quantify analytes that are not fully separated chromatographically.
Disadvantages compared to HPLC-UV:
-
Higher Cost and Complexity: The instrumentation is significantly more expensive and requires specialized expertise to operate and maintain.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantitation.
-
Not a Standalone Purity Method: Often used in conjunction with HPLC-UV for identification and characterization rather than routine purity testing.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | Capillary Electrophoresis (CE) | LC-MS/MS |
| Primary Application | Routine purity testing and assay | Separation of charged molecules, chiral separations | Impurity identification and structural elucidation |
| Resolution | Good to Excellent | Excellent to Superior | Good to Excellent (LC dependent) |
| Sensitivity | Good | Moderate | Excellent |
| Specificity | Good (retention time) | Good (migration time) | Excellent (mass-to-charge ratio) |
| Cost | Moderate | Low to Moderate | High |
| Speed | Moderate | Fast | Moderate |
| Ease of Use | Relatively straightforward | Requires expertise | Complex |
| Quantitative Accuracy | High | Good | Good (can be affected by matrix effects) |
Mandatory Visualizations
Conclusion
The validation of an HPLC method for the purity analysis of this compound is a critical step in ensuring the quality and safety of this important antibiotic. A well-validated HPLC method provides reliable and accurate results for routine quality control. While HPLC remains the industry standard, alternative techniques such as Capillary Electrophoresis and LC-MS/MS offer complementary advantages. CE can provide superior resolution and is a greener alternative, whereas LC-MS/MS is unparalleled for the identification and structural elucidation of unknown impurities. The choice of analytical technique should be based on the specific requirements of the analysis, balancing factors such as the need for routine testing versus in-depth characterization, sensitivity requirements, and available resources.
References
- 1. Structural identification and characterization of impurities in this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Validation and Application of an LC–MS-MS Method for the Determination of this compound in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Application of an LC-MS-MS Method for the Determination of this compound in Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of Ceftizoxime and Ceftriaxone Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, Ceftizoxime and Ceftriaxone, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a summary of their comparative efficacy based on available experimental data, detailed experimental protocols for susceptibility testing, and an overview of the key resistance mechanisms employed by P. aeruginosa against these antimicrobial agents.
Data Presentation: In Vitro Susceptibility of Pseudomonas aeruginosa
The following table summarizes the in vitro activity of this compound and Ceftriaxone against clinical isolates of Pseudomonas aeruginosa. The data is derived from a comparative study evaluating the efficacy of various third-generation cephalosporins.
| Antibiotic | Number of Isolates Tested | Susceptible (%) | Intermediate (%) | Resistant (%) |
| This compound | 250 | Intermediate Activity | - | - |
| Ceftriaxone | 250 | 0 | - | 100 |
Data from a comparative in vitro study. It is important to note that "intermediate activity" for this compound suggests that it may be effective at higher dosages or in specific clinical scenarios, while Ceftriaxone shows no supportive activity.[1]
Experimental Protocols
The determination of the in vitro efficacy of this compound and Ceftriaxone against P. aeruginosa is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures to ensure reproducibility and accuracy of results.[2][3][4][5][6]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Materials:
-
Pseudomonas aeruginosa isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Ceftriaxone analytical grade powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and Ceftriaxone in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL antibiotic stock solution to the first well of a row, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row to achieve a range of concentrations (e.g., 640 µg/mL to 0.3125 µg/mL). Discard 50 µL from the last well containing the antibiotic.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of P. aeruginosa from a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
Ceftizoxime: A Comparative Guide for Researchers and Drug Development Professionals
An objective analysis of ceftizoxime's efficacy in relation to other third-generation cephalosporins, supported by experimental data.
Introduction
This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's efficacy with other prominent third-generation cephalosporins, including ceftriaxone, cefotaxime, and ceftazidime. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical and in-vitro data to inform research and development efforts.
Clinical Efficacy: A Comparative Overview
Clinical trials have established the efficacy of this compound in treating a variety of bacterial infections. When compared to other third-generation cephalosporins, its performance is often comparable, though with some notable distinctions.
Urinary Tract Infections
In the treatment of complicated urinary tract infections, this compound has demonstrated efficacy equivalent to cefotaxime. A randomized clinical study involving 60 patients showed no significant difference in the elimination rate of sensitive bacteria between this compound, cefotaxime, and ceftriaxone. Notably, no resistance development was observed in the this compound group during therapy.[1] Another randomized comparative trial with 80 patients found this compound to be at least as effective and well-tolerated as cefotaxime for both acute and chronic urinary tract infections.[2]
Gonorrhea
For uncomplicated urethral gonorrhea, single-dose this compound has been shown to be a safe and cost-effective alternative to ceftriaxone. In a study comparing a single 250 mg intramuscular dose of each drug, both this compound (106 patients) and ceftriaxone (98 patients) achieved a 100% cure rate.[3] This suggests that this compound is a viable therapeutic option, particularly when considering its lower cost.
Severe Bacterial Infections
In a multicenter, randomized study of hospitalized patients with moderate to severe infections, including bacteremia, urinary tract infections, and pneumonia, this compound and cefotaxime demonstrated equal and high efficacy. The overall clinical efficacy was 90% for both treatment groups, with a 95% bacteriological eradication rate for both drugs.[4]
Skin and Soft Tissue Infections
A randomized, single-blind study involving 47 adults with infected cutaneous lesions found that this compound (2 gm/day) was at least as effective as cefamandole (4 gm/day), a second-generation cephalosporin. Both drugs showed excellent clinical and bacteriological responses in treating infections caused by both Gram-positive cocci and Gram-negative bacilli.
In-Vitro Activity: A Head-to-Head Comparison
The in-vitro activity of this compound has been extensively studied and compared with other third-generation cephalosporins against a wide range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric in these comparisons, indicating the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Gram-Negative Bacteria
Third-generation cephalosporins are particularly valued for their potent activity against Gram-negative bacteria.
-
Enterobacteriaceae : this compound generally exhibits excellent activity against Enterobacteriaceae.
-
Pseudomonas aeruginosa : A comparative in-vitro study of 250 isolates of Pseudomonas aeruginosa showed that cefoperazone and ceftazidime were the most effective agents, with 80% and 70% of isolates being sensitive, respectively. Cefotaxime and this compound demonstrated intermediate activity against this pathogen.[5]
Gram-Positive Bacteria
While third-generation cephalosporins are primarily known for their Gram-negative coverage, they also possess activity against certain Gram-positive organisms.
-
Streptococcus pneumoniae : In a study evaluating the activity of several cephalosporins against 196 strains of Streptococcus pneumoniae, the relative potency was determined to be: cefotaxime = ceftriaxone > penicillin > cefuroxime > this compound > ceftazidime.[6] This suggests that while effective, this compound may be less potent against this particular pathogen compared to cefotaxime and ceftriaxone.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of an antibiotic are crucial determinants of its clinical efficacy.
| Parameter | This compound | Ceftriaxone | Cefotaxime | Ceftazidime |
| Half-life (hours) | 1.4 - 1.9 | 5.8 - 8.7 | 1.0 - 1.5 | 1.6 - 2.0 |
| Protein Binding (%) | 30 | 85 - 95 | 30 - 51 | 10 - 17 |
| Metabolism | Not metabolized | Not metabolized | Metabolized to active desacetylcefotaxime | Not metabolized |
| Primary Route of Excretion | Renal | Renal and Biliary | Renal | Renal |
This compound's relatively low protein binding and lack of metabolism contribute to its favorable pharmacokinetic profile. Its half-life necessitates more frequent dosing compared to ceftriaxone, which has a significantly longer half-life.
Experimental Protocols
Randomized Controlled Trial for Uncomplicated Gonorrhea
Objective: To compare the clinical efficacy of a single intramuscular dose of this compound with ceftriaxone for the treatment of uncomplicated urethral gonorrhea.
Study Design: A prospective, randomized, double-blind, controlled clinical trial.
Patient Population: Male patients with uncomplicated urethral gonorrhea confirmed by gram-stain and culture of urethral discharge.
Treatment Regimen:
-
Group A: A single 250 mg intramuscular injection of this compound.
-
Group B: A single 250 mg intramuscular injection of ceftriaxone.
Evaluation:
-
Pre-treatment: Urethral swabs for Gram stain and culture for Neisseria gonorrhoeae.
-
Post-treatment (Follow-up visit): Clinical examination and repeat urethral cultures to determine bacteriological cure.
Primary Outcome: The bacteriological cure rate, defined as the absence of N. gonorrhoeae on follow-up culture.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: The broth microdilution method is a standardized in-vitro susceptibility testing method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized antibiotic powders (this compound, ceftriaxone, cefotaxime, ceftazidime).
-
Bacterial isolates for testing.
-
McFarland 0.5 turbidity standard.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of the microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizations
Caption: Workflow of a typical randomized controlled clinical trial.
Caption: Classification of Cephalosporin Generations.
Conclusion
This compound demonstrates comparable efficacy to other third-generation cephalosporins, such as cefotaxime and ceftriaxone, in the treatment of various bacterial infections, including urinary tract infections, gonorrhea, and other severe infections. Its in-vitro activity is robust against a wide range of Gram-negative pathogens, although it may be less potent against Pseudomonas aeruginosa compared to ceftazidime and less potent against Streptococcus pneumoniae compared to cefotaxime and ceftriaxone. The choice of a specific third-generation cephalosporin should be guided by the specific clinical scenario, local antimicrobial susceptibility patterns, and pharmacokinetic considerations. This guide provides a foundation of comparative data to aid researchers and drug development professionals in their evaluation of this compound and its place within the therapeutic armamentarium.
References
- 1. Randomized comparative trial with this compound and cefotaxime in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative pharmacokinetics of this compound and other third-generation cephalosporins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of this compound, ceftazidime, cefuroxime, ceftriaxone, cefotaxime, and penicillin against Streptococcus pneumoniae as determined by three quantitative methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ceftizoxime Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for determining the susceptibility of bacteria to Ceftizoxime. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate testing methodology for their specific needs, considering factors such as accuracy, reproducibility, and the specific microorganisms under investigation.
Introduction to this compound and Susceptibility Testing
This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for predicting clinical efficacy and monitoring the emergence of resistance. The primary methods for determining bacterial susceptibility to this compound are disk diffusion, broth microdilution, and agar dilution. Each method has its own set of advantages and limitations.
It is important to note that the Clinical and Laboratory Standards Institute (CLSI) has removed the breakpoints for this compound for Enterobacterales and Pseudomonas aeruginosa in its M100-S20 edition published in 2010[1]. This indicates a shift in its recommended clinical use for infections caused by these organisms. However, this compound susceptibility testing may still be relevant for other bacteria, such as Neisseria gonorrhoeae and anaerobic organisms, or for research purposes.
Comparison of Susceptibility Testing Methods
The performance of different susceptibility testing methods can vary depending on the bacterial species being tested. The following tables summarize the performance of disk diffusion, broth microdilution, and agar dilution for this compound against specific groups of bacteria.
Performance Against Anaerobic Bacteria
A study comparing three NCCLS (now CLSI) methods for this compound susceptibility testing against 99 anaerobic bacteria found that the agar dilution method was the most reliable[2]. Broth microdilution (BMD) minimum inhibitory concentration (MIC) results were consistently lower than those obtained by the reference agar dilution (RAD) method, and the broth disk elution (BDE) method had high rates of false-susceptible and false-resistant errors[2].
Table 1: Comparison of this compound Susceptibility Testing Methods for Anaerobic Bacteria
| Method | Performance Characteristics | Key Findings |
| Reference Agar Dilution (RAD) | Considered the reference method for this study. | Provided the most consistent and reliable MIC results for this compound against anaerobic bacteria[2]. |
| Broth Microdilution (BMD) | MIC results were 2- to 4-fold lower than those from the RAD method[2]. | This discrepancy suggests a potential for overestimation of susceptibility when using BMD for anaerobes with this compound[2]. |
| Broth Disk Elution (BDE) | High rates of false-susceptible and false-resistant errors when compared to RAD MICs[2]. | Not recommended for this compound susceptibility testing of anaerobic bacteria[2]. |
Interpretive Criteria for Neisseria gonorrhoeae
For Neisseria gonorrhoeae, older guidelines from the National Committee for Clinical Laboratory Standards (NCCLS) proposed a breakpoint MIC of ≤0.5 µg/mL for susceptibility, with a corresponding disk diffusion zone diameter of ≥32 mm for a 30 µg disk[3]. It is crucial to consult the latest CLSI guidelines for the most current interpretive criteria.
Table 2: Historical Interpretive Criteria for this compound against Neisseria gonorrhoeae (NCCLS)
| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |
| Disk Diffusion | 30 µg | ≥32 | - | Susceptible |
| Broth/Agar Dilution | - | - | ≤0.5 | Susceptible |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate susceptibility testing. The following sections outline the protocols for disk diffusion, broth microdilution, and agar dilution methods for this compound.
Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Experimental Workflow:
Detailed Steps:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints from CLSI or EUCAST, if available.
Broth Microdilution Method
Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.
Experimental Workflow:
Detailed Steps:
-
Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organisms.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into the agar medium before the plates are poured.
Experimental Workflow:
Detailed Steps:
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of a stock solution of the antibiotic to molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism to a turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria, incubation should be performed under anaerobic conditions for 48 hours[2].
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.
Quality Control
Regardless of the method used, rigorous quality control is essential for accurate and reproducible results. This includes the use of reference strains with known susceptibility to this compound, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 for aerobic testing. For anaerobic testing, Bacteroides fragilis ATCC 25285 is a recommended quality control strain for the agar dilution method, with an expected MIC range of 32-128 µg/mL for this compound[2]. The performance of the test should be monitored by regularly testing these strains and ensuring that the results fall within the acceptable ranges defined by CLSI or EUCAST.
Conclusion
The choice of a susceptibility testing method for this compound depends on the specific research question, the type of bacteria being tested, and the resources available. While disk diffusion is a simple and cost-effective method for routine screening, broth and agar dilution methods provide quantitative MIC data that are essential for more in-depth research and drug development studies. For anaerobic bacteria, the agar dilution method is recommended for the most reliable results with this compound[2]. Given the changes in CLSI breakpoints, it is imperative to consult the latest guidelines and consider the clinical relevance of this compound for the specific pathogens under investigation.
References
- 1. This compound and cefoxitin susceptibility testing against anaerobic bacteria: comparison of results from three NCCLS methods and quality control recommendations for the reference agar dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Comparison of Disk Diffusion, VITEK 2, and Broth Microdilution Antimicrobial Susceptibility Test Results for Unusual Species of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Resistance: A Cross-Resistance Analysis of Ceftizoxime
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to beta-lactam antibiotics is a significant global health challenge. Understanding the cross-resistance profiles of existing antibiotics is crucial for effective treatment strategies and the development of new antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of Ceftizoxime, a third-generation cephalosporin, against various bacterial strains, with a focus on its performance relative to other beta-lactam antibiotics in the face of resistance mechanisms.
Comparative In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a wide spectrum of Gram-positive and Gram-negative bacteria. Its stability against hydrolysis by many common beta-lactamases contributes to its efficacy against strains resistant to earlier-generation cephalosporins.[1][2] The following tables summarize the comparative minimum inhibitory concentrations (MICs) of this compound and other beta-lactams against various bacterial isolates.
Table 1: Comparative Activity (MIC₅₀ in µg/mL) of this compound and Other Beta-Lactams Against Gram-Negative Bacilli
| Organism (No. of Strains) | This compound | Cefotaxime | Ceftriaxone | Cefalotin |
| Klebsiella pneumoniae | <0.032 | Similar to this compound | Similar to this compound | <0.25 |
| Escherichia coli | <0.63 | Similar to this compound | Similar to this compound | - |
| Enterobacter cloacae | <8 | Similar to this compound | Similar to this compound | - |
| Serratia marcescens | <8 | Similar to this compound | Similar to this compound | - |
Data extracted from a study on 169 strains of Gram-negative bacilli.[3]
Table 2: Comparative Activity (MIC₉₀ in µg/mL) of this compound and Other Beta-Lactams Against Gram-Negative Bacilli
| Organism (No. of Strains) | This compound | Cefotaxime | Cefoperazone | Cefuroxime |
| Escherichia coli | - | 2-4 fold higher than this compound | - | - |
| Klebsiella pneumoniae | - | 2-4 fold higher than this compound | - | - |
| Serratia spp. | 0.2 | Up to 32-fold higher | Up to 32-fold higher | Up to 32-fold higher |
| Proteus spp. | 0.8-3.2 | 2 to 16-fold higher | 2 to 16-fold higher | 2 to 16-fold higher |
Data from a study evaluating 200 clinical isolates of Enterobacteria and Pseudomonas.[4]
Table 3: Comparative Activity (MIC in µg/mL) of this compound Against Multi-Resistant Serratia Isolates
| Antibiotic | MIC (µg/mL) inhibiting 97% of isolates |
| This compound | 12.5 |
| Cefotaxime | >12.5 (inhibited only 19%) |
Data from a study comparing the in vitro activity of this compound against 538 isolates.[1]
Mechanisms of Cross-Resistance
The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the drug.[5][6] Cross-resistance between different beta-lactams often arises when a bacterial strain acquires a beta-lactamase with a broad substrate profile, such as an extended-spectrum beta-lactamase (ESBL).[7]
Other mechanisms contributing to cross-resistance include:
-
Modification of Porin Channels: Alterations in the outer membrane porins of Gram-negative bacteria can restrict the entry of beta-lactam antibiotics to their target penicillin-binding proteins (PBPs).[5]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.[8]
This compound's molecular structure provides it with stability against many common beta-lactamases.[9][10] However, the emergence of novel and more potent beta-lactamases can still confer resistance to this compound and other third-generation cephalosporins.
Mechanisms of bacterial cross-resistance to beta-lactam antibiotics.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, a commonly accepted technique.[9][11]
Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of the beta-lactam antibiotics to be tested are prepared.
-
Serial twofold dilutions of each antibiotic are made in sterile broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Generalized workflow for MIC determination by broth microdilution.
Conclusion
The available data indicate that this compound maintains potent activity against many bacterial strains, including those resistant to other beta-lactam antibiotics, largely due to its stability against common beta-lactamases. However, the continuous evolution of bacterial resistance mechanisms, particularly the emergence of extended-spectrum and carbapenemase-producing strains, necessitates ongoing surveillance of cross-resistance patterns. For researchers and drug development professionals, a thorough understanding of these resistance mechanisms and the comparative efficacy of antibiotics like this compound is essential for guiding therapeutic choices and innovating next-generation antimicrobial agents.
References
- 1. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: in vitro evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound against gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 7. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 8. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative activity of this compound and four other cephalosporins against gram negative bacteria and their sensitivity to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of this compound, a beta-lactamase-stable cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on the in vitro activity of this compound and other cephalosporin/cephamycin antimicrobial agents against clinically significant anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Ceftizoxime and Cefepime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of Ceftizoxime, a third-generation cephalosporin, and Cefepime, a fourth-generation cephalosporin. The following sections present a comprehensive overview of their mechanism of action, in vitro activity, and key pharmacodynamic parameters, supported by available experimental data.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both this compound and Cefepime are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. Their primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, both cephalosporins disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[1][2]
The core mechanism involves the acylation of the PBP active site by the β-lactam ring of the cephalosporin, rendering the enzyme inactive. This disruption of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic pressure and eventual lysis.
dot
Caption: Mechanism of action for Cephalosporins.
In Vitro Activity: A Comparative Overview
The in vitro activity of this compound and Cefepime varies across different bacterial species. Generally, Cefepime, as a fourth-generation cephalosporin, exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, including many strains resistant to third-generation cephalosporins.[3]
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and Cefepime against a range of clinically significant bacteria.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) for this compound and Cefepime
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Enterobacteriaceae | |||
| Enterobacter cloacae | This compound | - | >128 |
| Cefepime | 0.25 | 2 | |
| Escherichia coli | This compound | ≤0.06 | 0.12 |
| Cefepime | ≤0.06 | 0.12 | |
| Klebsiella pneumoniae | This compound | ≤0.06 | 0.25 |
| Cefepime | ≤0.06 | 0.12 | |
| Serratia marcescens | This compound | 0.5 | 64 |
| Cefepime | 0.5 | 2 | |
| Pseudomonas aeruginosa | This compound | 16 | >128 |
| Cefepime | 4 | 16 | |
| Staphylococcus aureus (methicillin-susceptible) | This compound | 2 | 4 |
| Cefepime | 1 | 3 |
Data compiled from multiple sources. Direct comparative studies for all organisms were not available, and values may vary based on geographic location and testing methodology.[4][5][6][7][8][9][10]
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. While directly comparative time-kill curve data for this compound and Cefepime are limited, individual studies have characterized their kinetics.
Cefepime has demonstrated rapid bactericidal activity against various Gram-negative and Gram-positive organisms.[11] For instance, against strains of Enterobacter aerogenes and Klebsiella pneumoniae, Cefepime has been shown to achieve a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL.[11]
Studies on this compound have also demonstrated its bactericidal effects. For example, against intermediately penicillin-resistant Streptococcus pneumoniae, this compound's longer half-life in serum was suggested to compensate for its slightly lower microbiological activity compared to cefotaxime, resulting in comparable predicted clinical outcomes.[12]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Data on the PAE of this compound and Cefepime are not extensive, particularly from direct comparative studies. One study investigating the PAE of various β-lactams against anaerobic bacteria found that this compound induced a significant PAE against Bacteroides fragilis.
Table 2: Post-Antibiotic Effect of this compound against Bacteroides fragilis
| Concentration | Post-Antibiotic Effect (hours) |
| 4 x MIC | 2 |
| 8 x MIC | 3.4 |
| 16 x MIC | 11.6 |
Data from a single study. Comparative data for Cefepime under the same conditions is not available.
Affinity for Penicillin-Binding Proteins (PBPs)
The differential affinity of cephalosporins for various PBPs can influence their spectrum of activity and morphological effects on bacteria.
Table 3: Comparative IC₅₀ Values (μg/mL) for PBP Binding
| Organism | PBP | This compound IC₅₀ | Cefepime IC₅₀ |
| Escherichia coli | PBP 1a | <3.2 | ~1 |
| PBP 1b | <3.2 | ~1 | |
| PBP 2 | - | <0.1 | |
| PBP 3 | - | <0.5 | |
| Pseudomonas aeruginosa | PBP 1a | - | ~4 |
| PBP 1b | - | ~4 | |
| PBP 2 | - | >25 | |
| PBP 3 | - | <0.0025 | |
| Enterobacter cloacae | PBP 1a | <1 | - |
| PBP 1b | <1 | - |
IC₅₀ (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit 50% of PBP activity. Data compiled from separate studies; direct comparative analysis was not available. A lower IC₅₀ indicates higher binding affinity.[1][2][13]
Cefepime demonstrates a high affinity for PBP 3 in P. aeruginosa, which is consistent with its potent activity against this pathogen.[2] this compound shows strong binding to PBPs 1a and 1bs in E. coli and E. cloacae.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.
dot```dot graph "MIC_Determination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare" [label="Prepare serial dilutions\nof antibiotic in\nmicrotiter plate"]; "Inoculate" [label="Inoculate wells with\nstandardized bacterial\nsuspension"]; "Incubate" [label="Incubate at 35-37°C\nfor 16-20 hours"]; "Read" [label="Read plates for\nvisible bacterial growth"]; "Determine" [label="Determine MIC:\nlowest concentration\nwith no visible growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare"; "Prepare" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "Determine"; "Determine" -> "End"; }
Caption: Time-Kill Assay Workflow.
Conclusion
Cefepime generally demonstrates a broader spectrum of in vitro activity and greater potency against many Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae that may be resistant to third-generation cephalosporins like this compound. This is consistent with its classification as a fourth-generation cephalosporin. [3]The enhanced stability of Cefepime against many β-lactamases contributes to its expanded coverage. [5] The choice between this compound and Cefepime for clinical use or in research settings should be guided by the specific pathogens of interest, local susceptibility patterns, and the specific pharmacodynamic properties of each agent. Further head-to-head comparative studies are warranted to provide a more complete understanding of the nuanced differences in their pharmacodynamic profiles.
References
- 1. Differences between this compound and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comparative in vitro study in new cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro and in vivo antibacterial activities of cefepime (BMY-28142) with ceftazidime, cefuzonam, cefotaxime and cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter comparison of in vitro activities of FK-037, cefepime, ceftriaxone, ceftazidime, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest [repositorio.unifesp.br]
- 9. In-vitro activity of cefepime and other broad-spectrum antimicrobials against several groups of gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Bactericidal killing activities of cefepime, ceftazidime, cefotaxime, and ceftriaxone against Staphylococcus aureus and beta-lactamase-producing strains of Enterobacter aerogenes and Klebsiella pneumoniae in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative serum bactericidal activities of this compound and cefotaxime against intermediately penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating an In Vitro Model for Ceftizoxime Resistance: A Comparative Guide
This guide provides a comprehensive framework for the development and validation of an in vitro model of Ceftizoxime resistance. The content is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies. Herein, we detail the experimental protocols for generating a this compound-resistant bacterial strain and objective methodologies for its validation by comparing its performance against the susceptible parent strain.
Data Summary: Comparative Analysis of Susceptible and Resistant Strains
The successful development of a this compound-resistant in vitro model is primarily validated by a significant increase in the Minimum Inhibitory Concentration (MIC) compared to the parental, susceptible strain. The stability of this resistance is also a critical parameter.
| Parameter | Susceptible Parent Strain | This compound-Resistant Strain | Fold Change |
| This compound MIC (µg/mL) | 0.125 | 32 | 256 |
| Resistance Stability | N/A | Stable after 10 passages in antibiotic-free media | N/A |
Experimental Protocols
A robust and reproducible in vitro model of this compound resistance can be generated through a systematic process of continuous exposure to escalating concentrations of the antibiotic. The following protocols outline the key steps for the development and validation of such a model.
Development of this compound-Resistant Bacterial Strain
This protocol describes the generation of a resistant strain by serial passage in the presence of increasing concentrations of this compound.[1]
Materials:
-
Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sodium salt
-
Sterile culture tubes and plates
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[2]
-
Serial Passage: a. Inoculate the parent strain into CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). b. Incubate at 37°C for 18-24 hours. c. After incubation, dilute the culture and re-inoculate into fresh CAMHB containing a 2-fold higher concentration of this compound. d. Repeat this process of serial passage, gradually increasing the this compound concentration. e. Continue the passages until the bacteria can grow in a significantly higher concentration of this compound (e.g., 16-fold to 32-fold the initial MIC).
-
Isolation of Resistant Strain: a. After achieving the desired level of resistance, streak the culture from the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies. b. Select a single, well-isolated colony for further characterization.
Validation of the this compound-Resistant Strain
The validation process involves confirming the level of resistance, assessing its stability, and characterizing the underlying resistance mechanisms.
2.2.1. Minimum Inhibitory Concentration (MIC) Testing
Purpose: To quantify the level of resistance in the developed strain compared to the parent strain.
Method:
-
Perform broth microdilution susceptibility testing for both the parent and the resistant strains according to CLSI guidelines.[2][3]
-
Prepare a series of 2-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2.2.2. Resistance Stability Assay
Purpose: To determine if the acquired resistance is stable over multiple generations in the absence of selective pressure.
Method:
-
Culture the resistant strain in antibiotic-free CAMHB for 10 consecutive days, passaging it into fresh medium daily.
-
After the 10th passage, determine the MIC of this compound for the passaged culture.
-
A stable resistance phenotype is indicated if the MIC remains at the same elevated level as the original resistant strain.
2.2.3. Investigation of Resistance Mechanisms
Purpose: To elucidate the molecular basis of the acquired this compound resistance.
Methods:
-
Beta-Lactamase Activity: The production of beta-lactamase enzymes is a common mechanism of resistance to cephalosporins like this compound.[4]
-
Perform a nitrocefin-based assay to detect the presence of beta-lactamase activity in cell lysates of both the parent and resistant strains. A color change from yellow to red indicates enzymatic hydrolysis of the nitrocefin substrate.
-
-
Genetic Analysis:
-
Sequence the genes encoding for penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, to identify mutations that may reduce the binding affinity of this compound.[5]
-
Use PCR and DNA sequencing to screen for the presence of known beta-lactamase genes (e.g., TEM, SHV, CTX-M).[4]
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided to visually represent the logical flow of the experimental procedures and a potential signaling pathway involved in this compound resistance.
Caption: Experimental workflow for the development and validation of an in vitro this compound resistance model.
Caption: A simplified signaling pathway illustrating beta-lactamase-mediated resistance to this compound.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. infectionsinsurgery.org [infectionsinsurgery.org]
- 5. nbinno.com [nbinno.com]
Navigating Ceftizoxime Susceptibility: A Comparative Guide to Broth Microdilution Panels
The determination of the Minimum Inhibitory Concentration (MIC) of ceftizoxime is crucial for clinical decision-making and surveillance of resistance. Broth microdilution remains a reference method for quantitative AST. However, variations in results can occur between different testing systems due to factors such as the testing medium and interpretive criteria. An early study highlighted that for anaerobic bacteria, this compound MIC results from broth microdilution were observed to be 2- to 4-fold lower than those obtained by the reference agar dilution method, suggesting a method-dependent variability.[1]
Performance Characteristics of Commercial Broth Microdilution Systems
Several commercial systems are widely used for automated and manual broth microdilution testing. While specific comparative data for this compound is limited, validation studies for other antibiotics on these platforms provide insights into their general performance.
| System | Principle | Reading Method | General Performance Insights |
| Thermo Scientific™ Sensititre™ | Dried microtitre plates with serial dilutions of antibiotics. | Manual or automated (ARIS™ 2X, SWIN™) | Validation studies for other antibiotics, such as ceftazidime-avibactam, have shown high essential agreement (98.9%) and reproducibility (100.0%) with reference methods.[2][3] A multi-site evaluation of a Gram-negative panel also demonstrated good performance.[4] |
| Beckman Coulter MicroScan WalkAway | Dried microtitre plates with serial dilutions of antibiotics. | Automated | Studies comparing MicroScan with other systems for various antimicrobials have shown variable performance. For some drug-bug combinations, it has demonstrated high categorical agreement, while for others, discrepancies have been noted.[5] A validation of custom MicroScan plates showed good performance for a range of antibiotics.[6][7][8][9] |
| bioMérieux VITEK® 2 | Miniaturized cards with antibiotic wells. | Automated, kinetic fluorescence-based | The VITEK® 2 system is widely used for rapid AST. Studies comparing it to reference methods for other antibiotics have reported overall good categorical agreement, though very major and major errors have been observed for certain drug-organism combinations.[10][11][12] |
| BD Phoenix™ Automated Microbiology System | Sealed panels with serial dilutions of antibiotics. | Automated, redox-based | Comparative studies for other antimicrobials have shown the BD Phoenix™ system to have a high degree of agreement with reference methods and other automated systems.[5] |
Experimental Protocols: The Gold Standard
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution testing, which serve as the benchmark for all commercial panels.[13][14][15] Adherence to these protocols is critical for accurate and reproducible MIC values.
CLSI Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microdilution plate.
-
-
Inoculation of Microdilution Plates:
-
Dispense the appropriate volume of the diluted bacterial suspension into each well of the microdilution plate containing the antimicrobial dilutions. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpret the MIC values as susceptible, intermediate, or resistant according to the current CLSI M100 breakpoints for this compound.[16][17][18][19][20]
-
Visualizing the Workflow
The following diagram illustrates the standardized workflow for performing a broth microdilution susceptibility test as recommended by CLSI.
Caption: Standardized workflow for broth microdilution susceptibility testing.
Conclusion
While a definitive comparison of this compound's performance across all commercial broth microdilution panels is not currently available, an understanding of the standardized CLSI methodology provides a crucial baseline for evaluating any system. The general performance of widely used automated systems like Sensititre™, MicroScan, VITEK® 2, and BD Phoenix™ has been validated for a range of other antimicrobials, demonstrating overall reliability but also the potential for drug- and organism-specific discrepancies. For researchers and drug development professionals, it is imperative to adhere to rigorous, standardized protocols and to be aware of the potential for variability between different testing platforms when assessing the in vitro activity of this compound. Further studies directly comparing the performance of this compound on these systems are warranted to provide more specific guidance.
References
- 1. This compound and cefoxitin susceptibility testing against anaerobic bacteria: comparison of results from three NCCLS methods and quality control recommendations for the reference agar dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Sensititre Dry-Form Broth Microdilution Panels for Susceptibility Testing of Ceftazidime-Avibactam, a Broad-Spectrum-β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Resistance Laboratory Network’s multisite evaluation of the ThermoFisher Sensititre GN7F broth microdilution panel for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of BD phoenix to vitek 2, microscan MICroSTREP, and Etest for antimicrobial susceptibility testing of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Three MicroScan® Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Three MicroScan® Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 8. research.itg.be [research.itg.be]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Vitek 2 Nonfermenting Gram-Negative Cards and Vitek 2 Version 4.02 Software for Identification and Antimicrobial Susceptibility Testing of Nonfermenting Gram-Negative Rods from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the VITEK 2 System for Identification and Antimicrobial Susceptibility Testing of Medically Relevant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. captodayonline.com [captodayonline.com]
- 17. Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nih.org.pk [nih.org.pk]
- 20. iacld.com [iacld.com]
Assessing the Synergistic Potential of Ceftizoxime with Novel Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. This guide provides a comparative assessment of the synergistic activity of Ceftizoxime, a third-generation cephalosporin, with both established and novel compounds. By exploring combination therapies, we aim to unlock new potential in combating resistant pathogens. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying mechanisms of action.
Data Presentation: Synergistic Activity of this compound Combinations
The following tables summarize the in vitro synergistic effects of this compound when combined with various compounds against specific bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 indicates a synergistic interaction.
Table 1: Observed Synergistic Activity of this compound with Established Antibiotics
| Combination | Bacterial Strain(s) | Key Findings | Reference(s) |
| This compound + Gentamicin | Pseudomonas aeruginosa | Synergistic against 19% of strains tested.[1] | [1] |
| This compound + Tobramycin | Pseudomonas aeruginosa | Synergistic effects observed. | [2] |
| This compound + Clavulanic Acid | Bacteroides fragilis group | Lowered the Minimum Inhibitory Concentrations (MICs) of this compound by a mean of 4.0 log2 concentrations. | |
| This compound + Sulbactam | Bacteroides fragilis group | Nearly identical results to clavulanic acid in lowering this compound MICs. |
Table 2: Illustrative Synergistic Potential of this compound with Novel Compound Classes
The following data is illustrative, based on the observed synergistic effects of these novel compound classes with other cephalosporins, to highlight the potential for future research with this compound.
| Combination (Hypothetical) | Novel Compound Class | Target Pathogen(s) | Expected Synergistic Outcome (FICI) | Potential Mechanism of Synergy |
| This compound + Efflux Pump Inhibitor (EPI) | e.g., Phenylalanine-arginine β-naphthylamide (PAβN) | Multidrug-resistant Pseudomonas aeruginosa | ≤ 0.5 | EPI blocks the expulsion of this compound from the bacterial cell, increasing its intracellular concentration and efficacy. |
| This compound + Antimicrobial Peptide (AMP) | e.g., Novicidin | Carbapenem-resistant Enterobacteriaceae | ≤ 0.5 | AMP disrupts the bacterial cell membrane, facilitating the entry of this compound to its target, the penicillin-binding proteins (PBPs). |
| This compound + Novel β-Lactamase Inhibitor | e.g., Avibactam | Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria | ≤ 0.5 | The novel β-lactamase inhibitor inactivates a broader spectrum of β-lactamase enzymes, protecting this compound from degradation. |
Experimental Protocols
Standard in vitro methods for assessing antibiotic synergy include the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound and novel compound stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator
Procedure:
-
Preparation of Drug Dilutions: Two-fold serial dilutions of this compound are prepared along the x-axis of the microtiter plate, and two-fold serial dilutions of the novel compound are prepared along the y-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Control wells containing only this compound, only the novel compound, a growth control (no drug), and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of novel compound in combination / MIC of novel compound alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
Materials:
-
Culture tubes
-
This compound and novel compound stock solutions
-
Bacterial inoculum
-
Appropriate broth medium
-
Incubator with shaking capabilities
-
Agar plates for colony counting
Procedure:
-
Test Setup: Culture tubes are prepared with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Novel compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and the novel compound in combination (at the same sub-inhibitory concentrations)
-
-
Inoculation: All tubes are inoculated with the bacterial suspension to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Incubation and Sampling: Tubes are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of each aliquot are plated on agar, and colonies are counted after incubation to determine the CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Mandatory Visualizations: Mechanisms of Action and Synergy
The following diagrams illustrate the established mechanism of action of this compound and the theoretical mechanisms of synergy with novel compound classes.
Caption: Mechanism of action of this compound.
Caption: Potential synergistic mechanisms with novel compounds.
Caption: In vitro synergy testing workflow.
References
Safety Operating Guide
Proper Disposal of Ceftizoxime: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Ceftizoxime, a third-generation cephalosporin antibiotic, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste contributes to the development of antimicrobial resistance and environmental contamination.
For researchers, scientists, and drug development professionals, adherence to established disposal protocols is a fundamental aspect of responsible laboratory practice. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Waste Management
This compound, as with all pharmaceutical waste, must be managed in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide the primary regulatory framework. A key principle is that antibiotic waste should be rendered non-retrievable and disposed of in a manner that prevents environmental release.
Standard Disposal Procedure
The universally recommended and compliant method for the disposal of this compound waste is through a licensed hazardous waste disposal service. This ensures that the antibiotic is handled and treated in accordance with all applicable regulations.
Step-by-Step Guidance for Standard Disposal:
-
Segregation of Waste:
-
Identify all materials that have come into contact with this compound, including:
-
Expired or unused this compound powder or solutions.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Used labware, including vials, syringes, needles, petri dishes, and pipettes.
-
Spill cleanup materials.
-
-
-
Use of Designated Waste Containers:
-
Place all this compound-contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
For liquid waste, use a dedicated, sealed container.
-
Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container.
-
Containers should be labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
-
Secure Storage:
-
Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
The EHS department will work with a licensed hazardous waste contractor for final disposal, which typically involves incineration. Incineration is the preferred method for the complete destruction of active pharmaceutical ingredients.[1]
-
In-Lab Chemical Inactivation (Requires Institutional Validation)
While professional disposal is the standard, in-laboratory chemical inactivation may be considered in some research settings to degrade the active beta-lactam ring of this compound prior to final disposal. This procedure must be validated and approved by your institution's EHS department. The following is a general protocol based on the principle of alkaline hydrolysis of beta-lactam antibiotics.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
-
Objective: To hydrolyze the beta-lactam ring of this compound, rendering it microbiologically inactive.
-
Materials:
-
This compound waste solution.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M).
-
pH meter or pH indicator strips.
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Stir plate and stir bar.
-
Fume hood.
-
-
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Place the liquid this compound waste in a suitable container on a stir plate.
-
While stirring, slowly add NaOH solution to raise the pH of the waste to >10. The beta-lactam ring of cephalosporins is susceptible to hydrolysis under alkaline conditions.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the inactivation period, neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
The resulting solution must still be disposed of as hazardous chemical waste through your institution's EHS department, as the degradation products may still be regulated as such.
-
Caution: This is a generalized procedure and must be adapted and validated for your specific waste stream in consultation with your institution's safety professionals.
Data Presentation
| Disposal Method | Description | Best For | Regulatory Compliance |
| Licensed Hazardous Waste Contractor | Collection, transport, and disposal (typically incineration) by a certified company. | All types of this compound waste (solid, liquid, sharps). | Primary recommended and compliant method. |
| In-Lab Alkaline Hydrolysis | Chemical degradation of the beta-lactam ring prior to disposal. | Aqueous this compound solutions. | Requires institutional validation and approval. Final waste product must still be disposed of as hazardous waste. |
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Ceftizoxime
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Ceftizoxime. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols and operational and disposal plans. Adherence to these procedural, step-by-step guidelines is crucial for mitigating risks and fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this cephalosporin antibiotic.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[2]- Two pairs of powder-free nitrile gloves (double-gloving).[1]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][4] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[2]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.[1] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles and a face shield.[1]- Two pairs of heavy-duty nitrile gloves.[1]- A disposable, low-permeability gown.[1]- Disposable shoe covers.[1] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. For handling the powdered form of this compound, a laboratory fume hood or other appropriate local exhaust ventilation is necessary.[5]
-
Before beginning any work, ensure that all required PPE is readily available and in good condition.
-
Have a spill kit accessible.
2. Donning PPE: The proper sequence for putting on PPE is critical to prevent contamination.[1]
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.[1]
-
Respiratory Protection: If handling powder, put on an N95 respirator and ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.[2]
-
Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the gown. Don a second pair of gloves over the first pair.[4]
3. Handling Procedures:
-
Weighing Powder:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Avoid the generation of dust during clean-up.[5]
-
-
Preparing Solutions:
-
When dissolving the powder, add the diluent to the powder slowly to avoid aerosolization.
-
Handle all solutions with care to prevent splashes.
-
-
General Handling:
4. Doffing PPE: The removal of PPE should be done carefully to avoid cross-contamination.[1]
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair using a glove-to-glove and then skin-to-skin technique.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Eye/Face Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
1. Waste Segregation:
-
All disposable PPE (gloves, gowns, shoe covers, respirator) should be considered contaminated waste.
-
Any labware (e.g., pipette tips, tubes) that has come into contact with this compound should also be treated as contaminated waste.
2. Waste Collection:
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
For liquid waste containing this compound, use a separate, clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[6]
3. Disposal Procedure:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
-
Consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]
-
Arrange for pickup and disposal by a licensed waste disposal company.[8]
Visualizing the Workflow
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Decision Logic for this compound Handling Safety.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. toku-e.com [toku-e.com]
- 7. abmole.com [abmole.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
